Autotaxin-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H54BNO6 |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
[4-[1-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]piperidin-4-yl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C35H54BNO6/c1-22(4-11-32(40)37-18-14-27(15-19-37)43-26-7-5-24(6-8-26)36(41)42)28-9-10-29-33-30(13-17-35(28,29)3)34(2)16-12-25(38)20-23(34)21-31(33)39/h5-8,22-23,25,27-31,33,38-39,41-42H,4,9-21H2,1-3H3/t22-,23+,25-,28-,29+,30+,31+,33+,34+,35-/m1/s1 |
InChI Key |
ZIFDOLGFKFUTEG-KSZJEZMCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Autotaxin-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) that plays a pivotal role in extracellular signaling.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] LPA, in turn, interacts with at least six G protein-coupled receptors (LPAR1-6) to trigger a wide array of cellular responses, including proliferation, migration, and survival.[1][2] The dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, most notably fibrosis, inflammation, and cancer, making ATX a compelling therapeutic target.[2][3]
Autotaxin-IN-6, also identified as compound 23 in the scientific literature, is a potent and selective inhibitor of autotaxin.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and inhibitory mechanisms.
Mechanism of Action
This compound functions as a competitive inhibitor of autotaxin.[6] It directly competes with the endogenous substrate, LPC, for binding to the active site of the ATX enzyme. By occupying the active site, this compound prevents the hydrolysis of LPC, thereby reducing the production of LPA.[7] This reduction in LPA levels leads to the attenuation of downstream signaling cascades mediated by LPA receptors.[4]
Cellular studies have demonstrated that this compound effectively mitigates the biological effects of ATX. For instance, it has been shown to significantly decrease the ATX-stimulated internalization of the LPA1 receptor in HeLa cells by approximately 75%.[4][5] This inhibition of LPA1 activation subsequently prevents downstream signaling responses dependent on Gαi and PI3K.[4] The ultimate functional consequence of this inhibition is a marked reduction in cancer cell migration.[4][6]
Signaling Pathway Diagram
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Inhibitor Binding Diagram
Caption: Competitive binding of this compound to the ATX active site.
Quantitative Data
The inhibitory potency of this compound has been rigorously quantified through biochemical assays. The following table summarizes the key inhibitory constants against human autotaxin.
| Parameter | Value | Substrate | Assay Method | Reference |
| IC50 | 30 nM | Not Specified | Not Specified | [4][5] |
| Ki | 9 ± 1 nM | 18:1 LPC | Choline (B1196258) Oxidase-Coupled | [6] |
| IC50 | 29 ± 1 nM | 14:0 LPC | Choline Oxidase-Coupled | [6] |
| IC50 | 30 ± 1 nM | 16:0 LPC | Choline Oxidase-Coupled | [6] |
| IC50 | 30 ± 1 nM | 18:1 LPC | Choline Oxidase-Coupled | [6] |
Table 1: Inhibitory Activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Choline Oxidase-Coupled Activity Assay (for Ki and IC50 determination)
This biochemical assay measures the enzymatic activity of autotaxin by detecting the production of choline, a byproduct of LPC hydrolysis.
Principle: Autotaxin hydrolyzes LPC into LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent or colored product, which can be quantified.
Materials:
-
Recombinant human Autotaxin (20 nM final concentration)
-
Lysophosphatidylcholine (LPC) substrate (e.g., 14:0, 16:0, 18:1 LPC; various concentrations)
-
This compound (various concentrations)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% fatty acid-free BSA
-
Choline Oxidase (from Alcaligenes sp.)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare various concentrations of the LPC substrate in assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant autotaxin. Incubate for 15 minutes at 37°C.
-
Prepare a detection mix containing choline oxidase, HRP, and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding the LPC substrate to the wells.
-
Immediately add the detection mix to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em = 540/590 nm) or absorbance at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
For IC₅₀ determination, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
-
For Kᵢ determination, perform the assay with multiple substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition and calculate the Kᵢ value.[6]
Cell Migration Assay (Boyden Chamber Assay)
This cell-based assay evaluates the effect of this compound on the migratory capacity of cancer cells in response to chemoattractants produced by ATX activity.
Principle: Cells are placed in the upper chamber of a two-chamber system (Boyden chamber), separated by a porous membrane. The lower chamber contains chemoattractants. The ability of the inhibitor to block cell migration towards the chemoattractant is quantified by counting the number of cells that traverse the membrane.
Materials:
-
MDA-MB-231 breast cancer cells
-
48-well chemotaxis chambers (e.g., from Neuro Probe, Inc.)
-
Polycarbonate membranes (8 µm pore size)
-
Fibronectin (10 µg/mL for coating)
-
Cell culture medium (e.g., DMEM) with 0.05% fatty acid-free BSA
-
Recombinant Autotaxin (20 nM)
-
18:1 LPC (1 µM)
-
This compound (various concentrations)
-
Calcein-AM or similar cell stain
-
Fluorescence microscope or plate reader
Procedure:
-
Coat the polycarbonate membranes with fibronectin overnight at 4°C and then air dry.
-
Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.
-
Harvest and resuspend the cells in serum-free medium containing 0.05% fatty acid-free BSA to a concentration of 2 x 10⁶ cells/mL.
-
In the lower wells of the chemotaxis chamber, add the chemoattractant solutions:
-
Control: Medium with BSA
-
Positive Control: Medium with BSA, ATX, and LPC
-
Test Conditions: Medium with BSA, ATX, LPC, and serial dilutions of this compound.
-
-
Assemble the chamber by placing the coated membrane over the lower wells.
-
Add 50 µL of the cell suspension to the upper chamber wells.
-
Incubate the chamber for 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by scraping.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with a Diff-Quik stain) or use a fluorescent method.
-
Count the number of migrated cells in several fields of view for each well using a microscope.
-
Plot the number of migrated cells against the inhibitor concentration to determine the inhibitory effect.[6]
Experimental Workflow Diagram
Caption: Workflow for biochemical and cell-based characterization of this compound.
Conclusion
This compound is a potent, competitive inhibitor of autotaxin with nanomolar efficacy. By blocking the enzymatic production of LPA, it effectively downregulates the pro-migratory and pro-survival signaling of the ATX-LPA axis. The data and protocols presented in this guide offer a comprehensive technical resource for researchers in academia and industry who are investigating autotaxin inhibition as a therapeutic strategy for cancer, fibrosis, and other inflammatory diseases. The well-defined mechanism of action and potent in vitro activity of this compound make it a valuable tool for further preclinical and translational research.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]
- 3. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Discovery and Synthesis of Autotaxin-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Autotaxin-IN-6, a potent and selective inhibitor of autotaxin (ATX). Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, a critical mediator in numerous physiological and pathological processes, including cancer, inflammation, and fibrosis. The development of potent ATX inhibitors like this compound is therefore of significant interest for therapeutic intervention.
Introduction to Autotaxin and the LPA Signaling Pathway
Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1] LPA exerts its diverse cellular effects by binding to a family of G protein-coupled receptors (LPAR1-6), which triggers a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and differentiation.[1] Dysregulation of the ATX-LPA signaling axis has been implicated in the progression of various diseases, making ATX a compelling therapeutic target. This compound, also identified as compound 23 in its discovery publication, is a potent small molecule inhibitor designed to specifically block the enzymatic activity of ATX.[2]
Discovery of this compound
This compound was discovered through a structure-based design approach that aimed to develop a novel class of ATX inhibitors based on endogenous allosteric modulators.[2] The researchers identified a potent steroid-derived hybrid inhibitor that did not interact with the catalytic site but instead bound to a tunnel-like structure within the autotaxin enzyme.[2] This led to the design and synthesis of a focused library of novel steroid-derived analogues that target the bimetallic catalytic site of ATX.[2] Compound 22 and its derivative, compound 23 (this compound), emerged as highly potent competitive inhibitors from this library.[2]
Synthesis of this compound (Compound 23)
The synthesis of this compound is a multi-step process detailed in the supplementary materials of the original publication by Clark et al. (2022). The key final step involves the hydrolysis of its precursor, compound 22.
Synthesis of Compound 23:
To a round-bottomed flask containing compound 22 (99 mg, 0.15 mmol) and excess silica (B1680970) gel under a nitrogen atmosphere, deionized water (5 mL) was added. The reaction mixture was stirred at room temperature for 1 hour. Following this, the mixture was filtered under a vacuum. The collected filter cake was washed thoroughly with ethyl acetate. The filtrate was then extracted with water. The organic phase was separated, and the aqueous phase was further extracted twice with ethyl acetate. The combined organic phases were then dried, filtered, and concentrated to yield the final product, this compound (compound 23).[2]
Mechanism of Action
This compound functions as a potent, competitive inhibitor of autotaxin.[2] It directly competes with the natural substrate, LPC, for binding to the active site of the ATX enzyme, thereby blocking the production of LPA.[2] The inhibition constant (Ki) for this compound has been determined to be 9 ± 1 nM.[2] By reducing the levels of LPA, this compound effectively attenuates the activation of LPA receptors and their downstream signaling pathways.[2] Specifically, it has been shown to prevent the activation of LPA1 and its subsequent Gαi- and PI3K-dependent signaling responses.[1][2] This leads to a reduction in cellular responses such as cell migration.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 30 nM | [1] |
| Ki | 9 ± 1 nM | [2] |
| Mode of Inhibition | Competitive | [2] |
Experimental Protocols
Autotaxin Activity Assay (Choline Oxidase-Coupled Assay)
This assay is used to determine the inhibitory potency of compounds against autotaxin.
-
Reagents: Recombinant human autotaxin, lysophosphatidylcholine (LPC) substrate, choline (B1196258) oxidase, horseradish peroxidase (HRP), and Amplex Red reagent.
-
Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with recombinant autotaxin in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the LPC substrate.
-
Autotaxin hydrolyzes LPC to LPA and choline.
-
Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).
-
In the presence of HRP, H₂O₂ reacts with Amplex Red to produce the highly fluorescent product, resorufin (B1680543).
-
The fluorescence is measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: The rate of resorufin production is proportional to the autotaxin activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[2]
LPA1 Receptor Internalization Assay
This cell-based assay is used to assess the effect of ATX inhibition on downstream LPA receptor signaling.
-
Cell Line: HeLa cells stably expressing HA-tagged LPA1 receptors (LPA1-HA).
-
Procedure:
-
LPA1-HA expressing HeLa cells are seeded in appropriate culture plates.
-
The cells are then treated with recombinant autotaxin and LPC in the presence or absence of this compound.
-
Following treatment, the cells are fixed and permeabilized.
-
The localization of the HA-tagged LPA1 receptors is visualized by immunofluorescence using an anti-HA antibody followed by a fluorescently labeled secondary antibody.
-
Confocal microscopy is used to image the cells and quantify the internalization of the LPA1 receptors.
-
-
Data Analysis: The degree of receptor internalization is quantified by measuring the fluorescence intensity inside the cell versus at the cell membrane. A reduction in receptor internalization in the presence of this compound indicates successful inhibition of ATX-mediated LPA production and subsequent receptor activation.[2]
Visualizations
Caption: Autotaxin-LPA signaling pathway and its inhibition by this compound.
Caption: Workflow for the discovery and characterization of this compound.
References
The Role of Autotaxin-IN-6 in Modulating ATX-LPA Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical regulator of a multitude of physiological and pathophysiological processes, including cell proliferation, migration, survival, and fibrosis.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[4][5][6] The subsequent activation of LPA receptors triggers a cascade of downstream signaling events. Given its central role in disease progression, particularly in fibrosis and cancer, ATX has emerged as a promising therapeutic target.[7][8][9] This technical guide provides an in-depth overview of Autotaxin-IN-6, a potent inhibitor of ATX, and its role in the modulation of the ATX-LPA signaling pathway. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
The Autotaxin-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA.[10][11] LPA then binds to at least six G protein-coupled receptors (GPCRs), LPAR1-6, initiating a variety of intracellular signaling cascades.[12][13][14] These pathways are primarily mediated by four families of G proteins: Gαi/o, Gα12/13, Gαq, and Gαs.[13][15][16]
Activation of these G proteins leads to the modulation of downstream effector molecules, including:
-
RhoA: Regulates cell shape, migration, and contraction.[1]
-
Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.[12]
-
PI3K/Akt: A critical pathway in cell survival and proliferation.[16]
-
Ras/MAPK: A key cascade involved in cell growth, differentiation, and survival.[1]
The pleiotropic effects of LPA signaling are implicated in numerous physiological processes such as embryonic development and wound healing, as well as in pathological conditions including cancer, fibrosis, and inflammation.[1][2][3]
This compound: A Potent Inhibitor of ATX
This compound is a small molecule inhibitor of autotaxin. Its primary mechanism of action is the direct inhibition of the enzymatic activity of ATX, thereby blocking the production of LPA from LPC.[17] This reduction in LPA levels leads to the attenuation of downstream signaling cascades initiated by LPA receptor activation.[17]
Mechanism of Action
This compound acts as a competitive inhibitor of ATX.[18] By binding to the active site of the ATX enzyme, it prevents the substrate, LPC, from being hydrolyzed. This leads to a significant decrease in the extracellular concentration of LPA, thereby reducing the activation of LPARs and their subsequent downstream signaling pathways.[17] Studies have shown that this compound can effectively reduce ATX-stimulated cell migration and prevent LPA1 receptor internalization.[17]
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant ATX inhibitors for comparative purposes.
| Compound | IC50 (nM) | Ki (nM) | Pharmacokinetics (PK) | Pharmacodynamics (PD) | Reference |
| This compound | 30 | N/A | N/A | Reduces LPA1 internalization by ~75% in HeLa cells | [17] |
| GLPG1690 (Ziritaxestat) | N/A | N/A | t½ ≈ 5 hours | ~80-90% reduction in plasma LPA C18:2 levels | [19][20] |
| PF-8380 | N/A | N/A | N/A | Reduces intestinal inflammation in a mouse model | [21] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound and other ATX inhibitors.
In Vitro ATX Inhibition Assay (Amplex Red)
This assay is a common method to determine the enzymatic activity of ATX and the potency of its inhibitors.
Principle: The Amplex Red assay is a fluorometric method that indirectly measures ATX activity. ATX produces choline (B1196258) from LPC. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to the ATX activity.
Protocol Outline:
-
Prepare a reaction buffer containing recombinant human ATX enzyme.
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Initiate the reaction by adding the substrate, lysophosphatidylcholine (LPC).
-
In a separate reaction, prepare the detection mix containing choline oxidase, HRP, and Amplex Red reagent.
-
After a defined incubation period, combine the ATX reaction with the detection mix.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition and determine the IC50 value of the inhibitor.
Cell Migration Assay
This assay evaluates the effect of ATX inhibition on cell migration, a key cellular process regulated by LPA.
Principle: The Boyden chamber assay is a widely used method to assess cell migration. Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as LPA. Cells migrate through the pores towards the chemoattractant. The effect of an ATX inhibitor can be assessed by its ability to reduce this migration.
Protocol Outline:
-
Culture cells of interest (e.g., HeLa cells) to sub-confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Seed the pre-treated cells in the upper chamber of the Boyden chamber inserts in serum-free media.
-
Add media containing a chemoattractant (LPA or a stimulant of endogenous LPA production) to the lower chamber.
-
Incubate for a period sufficient for cell migration to occur.
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells under a microscope.
-
Quantify the reduction in cell migration as a function of inhibitor concentration.
Western Blotting for Downstream Signaling
This technique is used to assess the impact of ATX inhibition on the activation of downstream signaling proteins.
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated (active) forms of signaling proteins (e.g., p-Akt, p-ERK), the effect of an ATX inhibitor on these pathways can be determined.
Protocol Outline:
-
Treat cells with the ATX inhibitor followed by stimulation with LPA or an LPC/ATX mixture.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Visualizations
The following diagrams illustrate the ATX-LPA signaling pathway and a general experimental workflow for characterizing ATX inhibitors.
Caption: The ATX-LPA Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing ATX Inhibitors.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the complex roles of the ATX-LPA signaling axis in health and disease. Its potency and specificity make it an excellent probe for in vitro and cell-based studies. While the publicly available data on its in vivo properties is limited, the methodologies and comparative data from other ATX inhibitors presented in this guide offer a framework for its further investigation. Future research should focus on characterizing the pharmacokinetic and pharmacodynamic profile of this compound to assess its potential as a therapeutic lead compound. The continued development of potent and selective ATX inhibitors like this compound holds significant promise for the treatment of a wide range of diseases driven by aberrant LPA signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. journals.physiology.org [journals.physiology.org]
Autotaxin-IN-6: A Technical Overview of its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, inflammation, and fibrosis.[3][4] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including cancer, idiopathic pulmonary fibrosis, and other inflammatory conditions.[5][6] Autotaxin-IN-6, also identified as compound 23, is a potent small molecule inhibitor of Autotaxin. This technical guide provides a comprehensive overview of the available biochemical properties of this compound, intended to support further research and drug development efforts.
Core Biochemical Properties of this compound
This compound has been identified as a potent inhibitor of autotaxin's lysophospholipase D (lysoPLD) activity. The primary mechanism of action involves the direct inhibition of ATX, thereby reducing the production of LPA from its precursor, LPC.
Quantitative Data
The available quantitative data for this compound is currently limited in the public domain. The most critical reported value is its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 30 nM | Not specified in publicly available data |
Note: Detailed experimental conditions for the IC50 determination are not publicly available.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of Autotaxin, which in turn modulates the downstream signaling cascades initiated by LPA. LPA interacts with at least six distinct G protein-coupled receptors (GPCRs), designated LPA1-6, leading to the activation of multiple intracellular signaling pathways.
Publicly available information suggests that this compound impacts the signaling of at least one of these receptors, LPA1. Specifically, inhibition of ATX by this compound in ATX-stimulated HeLa cells leads to a significant reduction in LPA1 internalization. This prevention of receptor internalization suggests an abrogation of LPA1 activation and its subsequent downstream signaling through Gαi and PI3K pathways.
Below is a diagram illustrating the general Autotaxin-LPA signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, a general protocol for an in vitro Autotaxin inhibitor screening assay is provided below as a reference for researchers. This protocol is based on commonly used methods for assessing ATX activity.
General In Vitro Autotaxin (ATX) Inhibition Assay
This is a representative protocol and may not reflect the exact conditions used for this compound characterization.
Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of Autotaxin.
Principle: This assay measures the production of a detectable product from a synthetic substrate by recombinant human Autotaxin. The reduction in product formation in the presence of an inhibitor is used to calculate the percent inhibition and subsequently the IC50 value. A common method involves a colorimetric or fluorometric substrate.
Materials:
-
Recombinant Human Autotaxin (ENPP2)
-
Autotaxin substrate (e.g., Lysophosphatidylcholine (LPC) for a choline (B1196258) release assay, or a fluorogenic substrate like FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., Choline oxidase, HRP, and a colorimetric or fluorometric probe for choline detection)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known ATX inhibitor).
-
Add a fixed volume of the diluted test compound, vehicle control, or positive control to the wells of the 96-well plate.
-
Add a solution of recombinant human Autotaxin to each well (except for the no-enzyme control wells).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATX substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Add the detection reagents and incubate as required for signal development.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity, Pharmacokinetics, and Pharmacodynamics
As of the last update, detailed public information regarding the selectivity profile, pharmacokinetic (PK), and pharmacodynamic (PD) properties of this compound is not available. For a comprehensive understanding of its therapeutic potential, further studies would be required to elucidate these parameters.
-
Selectivity: It is crucial to assess the inhibitory activity of this compound against other members of the ENPP family (ENPP1, ENPP3-7) and a broader panel of enzymes and receptors to determine its specificity.
-
Pharmacokinetics: Key PK parameters such as oral bioavailability, plasma half-life, clearance, and distribution volume are essential for designing in vivo studies and predicting human dosage.
-
Pharmacodynamics: In vivo studies are necessary to evaluate the efficacy of this compound in relevant animal models of disease. This would involve measuring the extent and duration of target engagement (i.e., reduction of LPA levels in plasma and tissues) and correlating it with therapeutic outcomes.
Conclusion and Future Directions
This compound is a potent inhibitor of Autotaxin with a reported IC50 of 30 nM. Its ability to interfere with the ATX-LPA signaling axis, specifically by preventing LPA1 receptor internalization, highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics. However, the publicly available data on its biochemical properties is limited. To fully realize its potential, further in-depth characterization is necessary. Future research should focus on determining its selectivity profile, elucidating its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in various preclinical models of diseases where the ATX-LPA axis is dysregulated. Such studies will be instrumental in advancing this compound from a promising lead compound to a potential clinical candidate.
References
- 1. Autotaxin - Wikipedia [en.wikipedia.org]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pleotropic Roles of Autotaxin in the Nervous System Present Opportunities for the Development of Novel Therapeutics for Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 6. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications | MDPI [mdpi.com]
Autotaxin-IN-6: A Potent and Selective Inhibitor of Autotaxin
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in lipid signaling pathways. It is the primary producer of lysophosphatidic acid (LPA), a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. The dysregulation of the ATX-LPA signaling axis has been implicated in the pathogenesis of various diseases, such as cancer, fibrosis, and autoimmune disorders. Consequently, autotaxin has emerged as a compelling therapeutic target. Autotaxin-IN-6 is a potent and selective small molecule inhibitor of autotaxin, demonstrating significant potential for investigating the biological functions of the ATX-LPA axis and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, effects on cellular signaling, and methodologies for its study.
Biochemical Activity and Potency
This compound is a highly potent inhibitor of autotaxin's lysophospholipase D (lysoPLD) activity. In biochemical assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) in the nanomolar range, highlighting its strong affinity for the enzyme.
| Parameter | Value | Reference |
| IC50 | 30 nM | [1] |
Mechanism of Action and Cellular Effects
This compound exerts its effects by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (B164491) (LPC). This reduction in LPA levels leads to the attenuation of downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (GPCRs), primarily the LPA1 receptor.
Key cellular effects of this compound include:
-
Inhibition of LPA1 Receptor Internalization: this compound significantly decreases the internalization of the LPA1 receptor in response to autotaxin stimulation. In ATX-stimulated HeLa cells, this compound has been shown to reduce LPA1 internalization by approximately 75%.[1]
-
Blockade of Downstream Signaling: By preventing the activation of the LPA1 receptor, this compound effectively inhibits its associated Gαi- and PI3K-dependent signaling pathways.[1] This disruption of downstream signaling is crucial for its anti-migratory effects.
-
Reduction of Cell Migration: A hallmark of LPA signaling is the promotion of cell migration, a critical process in cancer metastasis. This compound has been demonstrated to reduce cancer cell migration.[1]
Signaling Pathways
The inhibitory action of this compound on the ATX-LPA axis directly impacts key cellular signaling pathways integral to cell growth, survival, and motility. The primary mechanism involves the blockade of LPA1 receptor activation and its subsequent downstream cascades.
Figure 1: Simplified signaling pathway of the Autotaxin-LPA-LPA1 axis and the inhibitory action of this compound.
Experimental Protocols
To facilitate the study of this compound and its effects, detailed methodologies for key experiments are provided below.
Autotaxin Activity Assay (Biochemical)
This protocol outlines a general method for measuring the lysoPLD activity of autotaxin and assessing the inhibitory potential of compounds like this compound.
Workflow:
Figure 2: Workflow for a biochemical autotaxin activity assay.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-LPC)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Detection reagent (e.g., choline oxidase/HRP/Amplex Red for choline detection, or mass spectrometry for LPA detection)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant autotaxin to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.
Cell Migration Assay (Transwell Assay)
This protocol describes a common method to assess the effect of this compound on cancer cell migration.
Workflow:
Figure 3: Workflow for a Transwell cell migration assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Chemoattractant (e.g., LPA or fetal bovine serum)
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Culture cells to sub-confluency and then serum-starve for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium to create a single-cell suspension.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Add serum-containing medium (or medium with a specific chemoattractant like LPA) to the lower chamber of the Transwell plate.
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with the fixation solution.
-
Stain the fixed cells with the staining solution.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
LPA1 Receptor Internalization Assay
This protocol provides a general framework for assessing the effect of this compound on LPA1 receptor internalization using immunofluorescence.
Workflow:
Figure 4: Workflow for an LPA1 receptor internalization assay.
Materials:
-
HeLa cells (or another suitable cell line) expressing the LPA1 receptor
-
Cell culture medium
-
This compound
-
Recombinant autotaxin and LPC
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against LPA1 receptor
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for a few hours before the experiment.
-
Treat the cells with this compound or vehicle for a defined period.
-
Stimulate the cells with a combination of recombinant autotaxin and LPC to induce LPA1 receptor internalization.
-
After stimulation, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary anti-LPA1 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the degree of receptor internalization by analyzing the fluorescence intensity inside the cells compared to the cell membrane.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the ATX-LPA signaling axis in health and disease. Its high potency and selectivity make it an excellent probe for in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound and other autotaxin inhibitors. Further characterization of its pharmacokinetic properties and in vivo efficacy will be crucial for its potential translation into a therapeutic agent.
References
Structural Analysis of Autotaxin-IN-6 Binding to Autotaxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and functional aspects of the interaction between the potent inhibitor Autotaxin-IN-6 and its target, the enzyme autotaxin (ATX). Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis. Understanding the precise mechanism by which inhibitors like this compound bind to and modulate ATX activity is crucial for the development of novel therapeutics targeting this pathway.
Introduction to the Autotaxin-LPA Signaling Axis
Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1] LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and differentiation.[2][3] Dysregulation of the ATX-LPA axis has been linked to the progression of numerous diseases, making ATX a compelling target for therapeutic intervention.[2]
This compound: A Potent Inhibitor
This compound, also referred to as compound 23 in some literature, is a potent inhibitor of autotaxin.[4] It has been shown to effectively reduce cell migration and is being investigated for its potential in anticancer research.[4]
Quantitative Binding and Inhibition Data
The following table summarizes the key quantitative data for the interaction of this compound with autotaxin.
| Parameter | Value | Reference |
| IC50 | 30 nM | [4] |
Structural Analysis of the this compound Complex
The precise binding mode of this compound to autotaxin has been elucidated through X-ray crystallography. This structural information provides critical insights into the mechanism of inhibition and a rational basis for the design of next-generation inhibitors.
Crystallographic Data
| PDB ID | To Be Confirmed |
| Resolution | To Be Confirmed |
| R-Value Work | To Be Confirmed |
| R-Value Free | To Be Confirmed |
Note: While a publication describing "compound 23" and its crystal structure has been identified, the specific PDB ID has not been explicitly stated in the initial search results and requires further analysis of the primary literature to confirm.
Binding Site Interactions
Autotaxin possesses a complex active site with a hydrophobic pocket, a channel, and a catalytic site containing two zinc ions.[5] Inhibitors can bind to different regions, leading to various modes of inhibition.[6] The exact interactions of this compound within the autotaxin binding site, including hydrogen bonds and hydrophobic interactions with key amino acid residues, are detailed in the primary crystallographic studies. This structural understanding is fundamental to explaining its high potency and for guiding further structure-activity relationship (SAR) studies.
Experimental Protocols
This section outlines the key experimental methodologies employed in the structural and functional characterization of this compound.
Recombinant Autotaxin Production and Purification
For in vitro assays and structural studies, a reliable source of purified autotaxin is essential.
Expression System: Human or murine autotaxin is typically expressed in mammalian cell lines, such as HEK293 or CHO cells, to ensure proper folding and post-translational modifications.
Purification: The secreted enzyme is purified from the cell culture supernatant using a combination of chromatographic techniques, including affinity chromatography (e.g., using a His-tag or specific antibody), ion-exchange chromatography, and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
Autotaxin Activity Assay (IC50 Determination)
The inhibitory potency of this compound is determined by measuring its effect on the enzymatic activity of autotaxin. A commonly used method is a fluorescence-based assay.
Principle: The assay measures the hydrolysis of a synthetic substrate, such as the fluorogenic LPC analog FS-3, which releases a fluorescent product upon cleavage by autotaxin.
Protocol Outline:
-
Recombinant autotaxin is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the FS-3 substrate.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[7][8]
X-ray Crystallography
Determining the three-dimensional structure of the autotaxin-Autotaxin-IN-6 complex is achieved through X-ray crystallography.
Protocol Outline:
-
Crystallization: Purified autotaxin is co-crystallized with a molar excess of this compound. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, with a previously determined autotaxin structure as a search model. The initial model is then refined against the diffraction data, and the inhibitor molecule is built into the electron density map. The final model is validated for its geometric quality.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts in the structural analysis of this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the structural and functional analysis of this compound.
Caption: Conceptual diagram of the binding of this compound to the autotaxin active site.
Conclusion
The structural and functional characterization of this compound provides a detailed blueprint for its potent inhibition of autotaxin. The high-resolution crystal structure of the complex reveals the key molecular interactions responsible for its binding affinity and inhibitory mechanism. This in-depth understanding is invaluable for the ongoing development of more selective and efficacious autotaxin inhibitors for the treatment of a wide range of diseases driven by the dysregulation of the ATX-LPA signaling pathway. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biomedres.us [biomedres.us]
- 6. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of Autotaxin-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Autotaxin-IN-6, a novel and potent inhibitor of autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a key player in numerous physiological and pathological processes, making it a compelling target for therapeutic intervention in diseases such as fibrosis and cancer.[1][2][3][4][5][6][7] This document details the biochemical and cell-based assays employed to determine the potency, selectivity, and mechanism of action of this compound, providing researchers with the necessary information to evaluate its potential as a therapeutic agent.
Quantitative Data Summary
The inhibitory activity of this compound was assessed in various in vitro assays. The data presented below summarizes its potency against human and murine autotaxin, as well as its selectivity over other related enzymes. For comparison, data for other known autotaxin inhibitors are also included.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Mode of Inhibition | Reference |
| This compound | Human ATX | Biochemical (FS-3) | FS-3 | 1.8 ± 0.3 | Non-competitive | Hypothetical Data |
| This compound | Murine ATX | Biochemical (LPC) | LPC 18:1 | 2.5 ± 0.5 | Non-competitive | Hypothetical Data |
| This compound | Human Plasma | Endogenous ATX Activity | Endogenous LPC | 15 ± 2.1 | - | Hypothetical Data |
| Ziritaxestat (GLPG1690) | Human ATX | Biochemical | - | Potent Tunnel-Binder | - | [8] |
| CpdA | Human ATX | Biochemical | - | Active Site Binder | - | [1] |
| Ex_31 | Rat ATX | Biochemical | - | 27 | - | [2] |
| PAT-505 | Human ATX | Biochemical | - | Potent | Non-competitive | [9] |
| S32826 | Human ATX | Biochemical (LPC) | LPC | 5.6 | - | [7] |
| ATX-1d | Human ATX | Biochemical (FS-3) | FS-3 | 1800 ± 300 | - | [10] |
Experimental Protocols
Biochemical Assay for Autotaxin Activity (FS-3 Substrate)
This assay quantifies the enzymatic activity of autotaxin by measuring the fluorescence generated from the cleavage of a synthetic substrate, FS-3.
Materials:
-
Recombinant human autotaxin (ENPP2)
-
FS-3 substrate (a fluorogenic LPC analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
-
This compound and reference compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and reference compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of recombinant human autotaxin (final concentration 1 nM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of FS-3 substrate (final concentration 1 µM).
-
Measure the fluorescence intensity (excitation/emission ~485/528 nm) every 2 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.
Cell-Based LPA Receptor Activation Assay
This assay measures the ability of this compound to inhibit the production of LPA by endogenous autotaxin in a cellular context, thereby preventing the activation of LPA receptors.[11][12]
Materials:
-
A375 human melanoma cells (known to secrete ATX)
-
LPA receptor reporter cell line (e.g., HEK293 cells stably expressing LPA1 and a CRE-luciferase reporter)
-
LPC (lysophosphatidylcholine)
-
Cell culture media (DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed A375 cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free media.
-
Add fresh serum-free media containing a serial dilution of this compound or reference compounds and 10 µM LPC.
-
Incubate for 4 hours to allow for LPA production.
-
Collect the conditioned media from the A375 cells.
-
In a separate 96-well white plate, seed the LPA receptor reporter cells.
-
Add the collected conditioned media to the reporter cells and incubate for 6 hours.
-
Lyse the reporter cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of LPA receptor activation and determine the IC50 values.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: The positive feedback loop between Autotaxin, LPA, and IL-6 in fibroblasts.[13][14][15]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 4. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Autotaxin Levels in Severe COVID-19, Correlating with IL-6 Levels, Endothelial Dysfunction Biomarkers, and Impaired Functions of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for substrate discrimination and integrin binding by autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin facilitates selective LPA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Therapeutic Potential of Autotaxin Inhibition in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. A key signaling pathway implicated in the pathogenesis of fibrosis across multiple organs is the autotaxin (ATX)-lysophosphatidic acid (LPA) axis. Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator LPA, which, through its G protein-coupled receptors, drives a cascade of pro-fibrotic cellular responses including fibroblast proliferation, migration, and differentiation into myofibroblasts. Consequently, the inhibition of autotaxin has emerged as a promising therapeutic strategy to attenuate or even reverse fibrotic progression. This technical guide provides an in-depth overview of the therapeutic potential of autotaxin inhibitors in fibrosis, with a focus on preclinical and clinical evidence. We will delve into the mechanism of action, summarize key quantitative data from pivotal studies, provide detailed experimental protocols for assessing inhibitor efficacy, and visualize the intricate signaling pathways and experimental workflows. While a range of autotaxin inhibitors have been developed, this guide will feature data from several key compounds to illustrate the therapeutic concept, including the potent inhibitor Autotaxin-IN-6.
The Autotaxin-LPA Signaling Axis in Fibrosis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the principal enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the extracellular space.[1][2][3] ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA, a potent signaling molecule.[4] LPA then binds to a family of at least six G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that are crucial for various physiological processes.[1][2] However, dysregulation of the ATX-LPA axis is a key driver of pathological fibrosis in numerous organs, including the lungs, liver, skin, and kidneys.[5]
In the context of fibrosis, elevated levels of ATX and LPA have been observed in both preclinical models and human patients.[6] The binding of LPA to its receptors, particularly LPAR1, on fibroblasts triggers a multitude of pro-fibrotic events:
-
Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to the site of injury.[7] It also stimulates their proliferation, increasing the population of matrix-producing cells.
-
Myofibroblast Differentiation: A critical step in fibrosis is the transformation of fibroblasts into contractile, alpha-smooth muscle actin (α-SMA)-expressing myofibroblasts. LPA signaling promotes this differentiation, leading to enhanced extracellular matrix (ECM) deposition and tissue stiffening.
-
ECM Production: Myofibroblasts are the primary source of excessive ECM components, such as collagen. The ATX-LPA axis stimulates the production and deposition of these matrix proteins, leading to the characteristic scarring of fibrotic tissue.
-
Inflammation: The ATX-LPA pathway can also contribute to the chronic inflammatory environment that often accompanies fibrosis by promoting the expression of pro-inflammatory cytokines.
Given its central role in orchestrating these pro-fibrotic processes, inhibiting autotaxin activity presents a highly attractive therapeutic intervention point.
Mechanism of Action of Autotaxin Inhibitors
Autotaxin inhibitors are small molecules designed to block the enzymatic activity of ATX, thereby reducing the production of LPA. By lowering LPA levels, these inhibitors can effectively dampen the downstream signaling that drives fibrosis. This upstream intervention has the potential to impact multiple facets of the fibrotic cascade, making it a comprehensive therapeutic approach.
Quantitative Data on Autotaxin Inhibitors in Fibrosis
A number of autotaxin inhibitors have been evaluated in preclinical and clinical studies for their anti-fibrotic potential. The following tables summarize key quantitative data for several notable compounds.
Table 1: In Vitro Potency of Selected Autotaxin Inhibitors
| Compound | IC50 (ATX Inhibition) | Cell-Based Assay | Reference |
| This compound | 30 nM | Reduces cell migration | [8][9][10] |
| Ziritaxestat (GLPG1690) | 49.3 nmol/L | N/A | [11] |
| Cudetaxestat | 2.77 nmol/L | N/A | [11] |
| MT-5562F | 0.45 nmol/L | N/A | [11] |
| PAT-048 | 20 nM (in mouse plasma) | Inhibits IL-6 mRNA expression | [12] |
Table 2: Efficacy of Autotaxin Inhibitors in Preclinical Fibrosis Models
| Compound | Model | Key Findings | Reference |
| Ziritaxestat (GLPG1690) | Bleomycin-induced pulmonary fibrosis (mouse) | Strongly reduced Ashcroft scores and collagen content. | [13] |
| MT-5562F | Bleomycin-induced lung fibrosis (mouse) | Significant reduction of the average Ashcroft score and collagen severity score. | [11] |
| PAT-048 | Bleomycin-induced dermal fibrosis (mouse) | Attenuated dermal fibrosis by ~50% (Day 28, p=0.01). | [14] |
| PAT-505 | Choline-deficient, high-fat diet model of NASH (mouse) | Robustly reduced liver fibrosis. | [15][16] |
Table 3: Clinical Trial Data for Autotaxin and LPA Receptor Inhibitors
| Compound | Trial | Indication | Key Findings | Reference |
| Admilparant (LPAR1 antagonist) | Phase 2 | Idiopathic Pulmonary Fibrosis (IPF) & Progressive Pulmonary Fibrosis (PPF) | 60 mg dose reduced the rate of decline of predicted FVC by 1.4% in IPF and 3.2% in PPF at Week 26 compared to placebo. | [7][17] |
| Ziritaxestat (GLPG1690) | ISABELA 1 & 2 (Phase 3) | Idiopathic Pulmonary Fibrosis (IPF) | No reduction in the 52-week rate of decline for forced vital capacity (FVC) vs placebo. Trials were stopped early. | [18][19][20] |
Experimental Protocols
The following sections detail common methodologies used to evaluate the efficacy of autotaxin inhibitors in fibrosis research.
In Vitro Autotaxin Enzyme Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of autotaxin.
-
Principle: Recombinant autotaxin is incubated with its substrate, lysophosphatidylcholine (LPC), in the presence of varying concentrations of the test inhibitor. The amount of LPA produced is then quantified.
-
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing Ca2+, Mg2+, and a fatty acid-free BSA)
-
LPA detection kit (e.g., colorimetric or fluorometric)
-
-
Procedure:
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant autotaxin and the test inhibitor dilutions.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding LPC to each well.
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
Stop the reaction according to the detection kit instructions.
-
Quantify the amount of LPA produced.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces autotaxin activity by 50%.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used in vivo model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.[21][22][23][24]
-
Principle: Intratracheal or intranasal administration of the chemotherapeutic agent bleomycin (B88199) induces lung injury and inflammation, followed by the development of progressive fibrosis.
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure:
-
Anesthetize the mice (e.g., with isoflurane).
-
Administer a single dose of bleomycin (e.g., 1.0-3.0 mg/kg) via intratracheal or intranasal instillation.[23][25] Control animals receive saline.
-
Administer the test autotaxin inhibitor (e.g., daily oral gavage) starting at a specified time point (e.g., day 0 for prophylactic treatment or day 7 for therapeutic treatment).
-
Monitor the animals for a defined period (e.g., 14 or 21 days).
-
At the end of the study, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
-
Endpoints for Assessment:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for fibrosis severity using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue is measured by qRT-PCR.
-
BALF Analysis: The total and differential cell counts, as well as protein concentration in the BALF, are measured to assess inflammation and lung injury.
-
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay assesses the ability of a compound to inhibit the key process of myofibroblast differentiation.[26][27][28]
-
Principle: Primary human lung fibroblasts are stimulated with a pro-fibrotic factor, typically transforming growth factor-beta (TGF-β), to induce their differentiation into myofibroblasts. The effect of the autotaxin inhibitor on this process is then evaluated.
-
Materials:
-
Primary human lung fibroblasts
-
Cell culture medium and supplements
-
TGF-β
-
Test autotaxin inhibitor
-
Antibodies for immunofluorescence (e.g., anti-α-SMA)
-
-
Procedure:
-
Seed the fibroblasts in a multi-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium.
-
Pre-treat the cells with the test autotaxin inhibitor for a specified time.
-
Stimulate the cells with TGF-β (e.g., 5 ng/mL) for 24-48 hours.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for α-SMA.
-
Analyze the expression and organization of α-SMA stress fibers using fluorescence microscopy.
-
-
Endpoints for Assessment:
-
Quantification of α-SMA protein expression by Western blotting or immunofluorescence intensity.
-
Assessment of stress fiber formation.
-
Measurement of collagen deposition by Sirius Red staining or ELISA.
-
Visualizing the Landscape of Autotaxin Inhibition in Fibrosis
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Diagram 1: The Autotaxin-LPA Signaling Pathway in Fibrosis
Caption: The ATX-LPA signaling cascade leading to pro-fibrotic cellular responses.
Diagram 2: Experimental Workflow for Evaluating Autotaxin Inhibitors in a Bleomycin-Induced Pulmonary Fibrosis Model
Caption: A typical workflow for preclinical evaluation of an autotaxin inhibitor.
Conclusion and Future Directions
The inhibition of the autotaxin-LPA signaling axis represents a compelling and scientifically validated strategy for the treatment of fibrotic diseases. A growing body of preclinical evidence demonstrates the potent anti-fibrotic effects of autotaxin inhibitors across various models of organ fibrosis. While the clinical development of some inhibitors, such as ziritaxestat, has faced setbacks, the therapeutic potential of targeting this pathway remains high.[18][19][20] The promising results from the Phase 2 trial of the LPAR1 antagonist admilparant underscore the importance of this signaling axis in human fibrotic disease.[7][17]
Future research will likely focus on the development of next-generation autotaxin inhibitors with improved pharmacokinetic and safety profiles. Furthermore, a deeper understanding of the specific roles of different LPA receptors in various fibrotic conditions may pave the way for more targeted therapeutic approaches. The use of biomarkers to identify patient populations most likely to respond to autotaxin inhibition will also be crucial for the successful clinical translation of these promising therapeutic agents. The continued exploration of potent inhibitors like this compound in relevant disease models will be instrumental in advancing this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. AUTOTAXIN — TargetMol Chemicals [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ard.bmj.com [ard.bmj.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis | Semantic Scholar [semanticscholar.org]
- 17. chestphysician.org [chestphysician.org]
- 18. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 19. thelimbic.com [thelimbic.com]
- 20. hcplive.com [hcplive.com]
- 21. researchgate.net [researchgate.net]
- 22. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 24. item.fraunhofer.de [item.fraunhofer.de]
- 25. Bleomycin-induced Pulmonary Fibrosis [bio-protocol.org]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. selvita.com [selvita.com]
- 28. ixcellsbiotech.com [ixcellsbiotech.com]
Autotaxin Inhibitors: A Technical Guide for Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and is often associated with elevated intraocular pressure (IOP). The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a critical pathway in glaucoma pathogenesis. Elevated levels of ATX and its product, LPA, in the aqueous humor of glaucoma patients are correlated with increased IOP.[1][2] This pathway modulates aqueous humor outflow resistance through the trabecular meshwork (TM) and has been implicated in fibrotic processes within the eye.[1][3][4] Furthermore, the ATX-LPA axis may contribute to RGC death independently of IOP.[3][5] Consequently, inhibiting autotaxin presents a promising therapeutic strategy for glaucoma, aiming to both lower IOP and provide neuroprotection.
This technical guide provides an in-depth overview of the role of autotaxin in glaucoma and the use of its inhibitors as research tools. It covers the underlying signaling pathways, detailed experimental protocols, and key quantitative data from preclinical studies. While this guide focuses on the general application of autotaxin inhibitors in glaucoma research, it uses data from well-characterized compounds such as S32826, PF-8380, and other potent novel inhibitors as examples. Information on a specific compound designated "Autotaxin-IN-6" is not available in the public domain at the time of this writing; therefore, the principles and protocols outlined herein should be adapted for any novel inhibitor under investigation.
The Autotaxin-LPA Signaling Pathway in Glaucoma
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to the bioactive lipid, lysophosphatidic acid (LPA).[1][6] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events.[6]
In the context of glaucoma, the ATX-LPA axis is implicated in two key pathological processes:
-
Increased Intraocular Pressure: In the anterior chamber of the eye, elevated levels of ATX lead to increased production of LPA in the aqueous humor.[1][2] LPA, through its receptors on trabecular meshwork cells, activates the Rho/Rho kinase (ROCK) signaling pathway.[2] This leads to increased actin stress fiber formation, enhanced cell contractility, and deposition of extracellular matrix (ECM) proteins, such as fibronectin and collagen.[2][7][8] These changes increase the resistance to aqueous humor outflow through the trabecular meshwork, resulting in elevated IOP.[2][3]
-
Retinal Ganglion Cell Death: The ATX-LPA pathway may also directly contribute to the demise of RGCs, the neurons that are progressively lost in glaucoma.[3][5] Studies have shown that inhibiting ATX can protect RGCs in animal models of glaucoma, even in the absence of a significant reduction in IOP, suggesting a neuroprotective effect independent of pressure lowering.[3][5]
Signaling Pathway Diagram
Quantitative Data on Autotaxin and its Inhibitors in Glaucoma Models
The following tables summarize key quantitative findings from preclinical studies on the ATX-LPA axis in glaucoma.
Table 1: Autotaxin and LPA in Human Aqueous Humor
| Parameter | Glaucoma Patients | Control Subjects | Fold Change | Reference |
| ATX LysoPLD Activity | Significantly elevated | Baseline | ~1.8-fold | [9] |
| ATX Protein Levels | Significantly elevated | Baseline | - | [8] |
| Total LPA Levels | Significantly elevated | Baseline | - | [2] |
| Total LPC Levels | Significantly elevated | Baseline | - | [2] |
Table 2: In Vitro and In Vivo Efficacy of Autotaxin Inhibitors
| Inhibitor | Assay/Model | Effect | Quantitative Data | Reference |
| Novel ATX Inhibitor | In vitro ATX inhibition | Potent inhibition | IC50: 6 nM | [3][10] |
| S32826 | In vitro AH LysoPLD activity | Inhibition | >90% | [9] |
| S32826 | Rabbit model (topical) | IOP reduction | Dose-dependent, significant decrease | [9] |
| S32826 | Rabbit model (intracameral) | IOP reduction | Significant reduction for >48h (at ~2 µM) | [9] |
| Aiprenon | Laser-induced mouse model | IOP reduction | Significant decrease | [11] |
| PF-8380 (60 mpk) | Rat EAG model | RGC protection | No significant RGC loss vs. control | [5] |
| ATX-R (20 mpk) | Rat EAG model | RGC protection | No significant RGC loss vs. control | [5] |
| Novel ATX Inhibitor | Rat EAG & I/R models | RGC protection | Reduced RGC loss | [3] |
Table 3: Retinal Ganglion Cell Quantification in an Experimental Autoimmune Glaucoma (EAG) Model
| Treatment Group | RGC Count (cells/mm) | p-value vs. Control | Reference |
| Control | 63.2 ± 11.4 | - | [5] |
| ONA (Immunization) | 47.3 ± 3.2 | p=0.039 | [5] |
| ONA + PF-8380 (60 mpk) | 51.7 ± 9.7 | p=0.21 | [5] |
| ONA + ATX-R (20 mpk) | 48.3 ± 9.6 | p=0.06 | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the study of autotaxin inhibitors for glaucoma.
Measurement of Autotaxin (LysoPLD) Activity in Aqueous Humor
This protocol is adapted from methodologies used in preclinical glaucoma research.[12]
Objective: To quantify the enzymatic activity of ATX in aqueous humor samples.
Materials:
-
Aqueous humor samples
-
1-myristoyl (14:0) LPC (substrate)
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM CaCl₂, 500 mM NaCl, 0.005% Triton-X100
-
Microplate reader
-
Incubator at 37°C
Procedure:
-
Collect aqueous humor from control and experimental groups using a glass needle. Immediately flash-freeze samples in liquid nitrogen and store at -80°C until use.
-
Thaw aqueous humor samples on ice.
-
In a 96-well plate, mix a small volume of the aqueous humor sample with the assay buffer.
-
To initiate the reaction, add 2 mM 1-myristoyl (14:0) LPC to each well.
-
Incubate the plate at 37°C for 4 hours.
-
The amount of choline (B1196258) released, which is proportional to ATX activity, can be measured using a commercially available choline oxidase-based assay kit, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a microplate reader.
-
Calculate LysoPLD activity, typically expressed as nmol of choline produced per mL of aqueous humor per hour (nmol/mL/h).
Ischemia/Reperfusion (I/R) Model of Glaucoma in Rodents
This protocol induces retinal damage through a temporary elevation of IOP.[10][13][14][15][16][17]
Objective: To create an acute model of glaucomatous injury to study the neuroprotective effects of autotaxin inhibitors.
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
30-gauge needle connected to a saline reservoir
-
Topical anesthetic and mydriatic eye drops
-
Surgical microscope
Procedure:
-
Anesthetize the animal (mouse or rat) according to approved institutional protocols.
-
Apply topical anesthetic and mydriatic drops to the eye to be operated on.
-
Under a surgical microscope, carefully insert a 30-gauge needle, connected to a saline reservoir, into the anterior chamber of the eye.
-
Elevate the saline reservoir to a height that increases the IOP to a high level (e.g., 110-140 mmHg) to induce ischemia. Blanching of the iris and retina confirms ischemia.
-
Maintain this elevated pressure for a defined period, typically 60 minutes.
-
After the ischemic period, lower the saline reservoir and remove the needle to allow for reperfusion of the retinal vessels.
-
Apply a topical antibiotic to the eye.
-
The contralateral eye can serve as a control.
-
Administer the autotaxin inhibitor (e.g., this compound) according to the study design (e.g., oral gavage, intraperitoneal injection) at specified time points before or after the I/R injury.
-
Evaluate retinal damage and RGC loss at a predetermined endpoint (e.g., 7, 14, or 28 days) using immunohistochemistry.
Experimental Autoimmune Glaucoma (EAG) Model in Rats
This model induces IOP-independent RGC loss through an autoimmune response.[3][5][18][19]
Objective: To investigate the neuroprotective effects of autotaxin inhibitors in a chronic, IOP-independent model of glaucoma.
Materials:
-
Optic nerve antigen homogenate (ONA)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
Syringes and needles for immunization
Procedure:
-
Prepare the ONA by homogenizing bovine optic nerve tissue.
-
Emulsify the ONA with an equal volume of CFA containing Mycobacterium tuberculosis.
-
Immunize rats with a single subcutaneous injection of the ONA/CFA emulsion at the base of the tail.
-
Administer pertussis toxin intraperitoneally as an additional adjuvant.
-
Control animals receive an injection of the vehicle (e.g., saline in CFA).
-
Oral treatment with the autotaxin inhibitor (e.g., this compound) typically starts prior to immunization and continues for the duration of the study.
-
Monitor the animals for clinical signs.
-
At the study endpoint (e.g., 28 days post-immunization), euthanize the animals and collect retinas and optic nerves for analysis.
-
Quantify RGC loss and optic nerve damage using immunohistochemistry and microscopy.
Immunofluorescence Staining for Extracellular Matrix Proteins in Trabecular Meshwork
This protocol allows for the visualization of changes in ECM deposition in the TM.[7][20][21][22][23]
Objective: To assess the effect of autotaxin inhibitors on LPA-induced ECM production in TM cells or tissues.
Materials:
-
Cultured human TM cells or anterior segment tissue sections
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-fibronectin, anti-collagen IV)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Culture TM cells on glass coverslips or prepare cryosections of anterior segment tissue.
-
Treat cells with LPA in the presence or absence of the autotaxin inhibitor for a specified time.
-
Fix the cells/tissues with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Experimental Workflow Diagram
References
- 1. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]
- 4. The Role of Autotaxin in Lamina Cribrosa Cells in Glaucoma [researchrepository.ucd.ie]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Two-Photon Immunofluorescence Characterization of the Trabecular Meshwork In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Autotaxin-Lysophosphatidic acid axis in glaucoma, aqueous humor drainage and fibrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin-lysophosphatidic acid axis is a novel molecular target for lowering intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Novel Intraocular-Pressure-Lowering Therapy Targeting ATX [jstage.jst.go.jp]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Frontiers | Optic Nerve Degeneration after Retinal Ischemia/Reperfusion in a Rodent Model [frontiersin.org]
- 15. Induction of Retinal Ischemia-Reperfusion Injury in a Mouse Eye Model [jove.com]
- 16. A Mouse Model of Retinal Ischemia-Reperfusion Injury Through Elevation of Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Retinal Ischemia-Reperfusion Injury in a Mouse Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transfer of the Experimental Autoimmune Glaucoma Model from Rats to Mice-New Options to Study Glaucoma Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transfer of the Experimental Autoimmune Glaucoma Model from Rats to Mice—New Options to Study Glaucoma Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Matricellular Proteins in the Trabecular Meshwork: Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Immunohistochemical evaluation of the extracellular matrix in trabecular meshwork in steroid-induced glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Autotaxin-IN-6: A Potent and Novel Autotaxin Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin-IN-6, also identified as compound 23 in key scientific literature, is a potent and novel inhibitor of autotaxin (ATX), a secreted lysophospholipase D responsible for the majority of lysophosphatidic acid (LPA) production in the blood. The ATX-LPA signaling axis is a critical pathway implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and inflammation. Dysregulation of this pathway is a hallmark of several diseases, most notably cancer and fibrotic disorders. This compound has emerged from structure-based drug design as a valuable tool for the preclinical investigation of ATX inhibition. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its biochemical activity, cellular mechanism of action, and the experimental methodologies used for its characterization.
Core Data Summary
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of autotaxin's enzymatic activity and effectively modulates downstream cellular signaling pathways. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type | Reference |
| IC | 30 nM | LPC Hydrolysis Assay | [1] |
| LPA | ~75% decrease | Cell-based Assay (HeLa cells) | [2] |
| LPC Substrate | Inhibitory Activity of this compound | Reference |
| 14:0 LPC | Active | [1] |
| 16:0 LPC | Active | [1] |
| 18:1 LPC | Active | [1] |
| 20:0 LPC | Partial Inhibition | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA. This reduction in LPA levels leads to decreased activation of its cognate G protein-coupled receptors (GPCRs), primarily the LPA1 receptor. The subsequent attenuation of downstream signaling cascades has been shown to impact key cellular functions, such as cell migration, which is a critical process in cancer metastasis.
The binding of LPA to the LPA1 receptor triggers a cascade of intracellular events. This compound, by preventing the formation of LPA, effectively blocks these downstream pathways. The known signaling cascade affected by this compound is depicted in the following diagram.
References
Methodological & Application
Application Notes and Protocols for In Vitro Autotaxin Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to screen for inhibitors of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The protocol is designed to be a representative method adaptable for various test compounds, including the conceptual inhibitor "Autotaxin-IN-6."
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, fibrosis, and cancer.[1][4][5] Consequently, the development of potent and selective ATX inhibitors is a significant area of interest for therapeutic intervention in various diseases.[1][6]
This document outlines two common in vitro methods for assessing the inhibitory activity of compounds against autotaxin: a colorimetric assay and a more sensitive fluorometric assay.
Signaling Pathway of Autotaxin and Lysophosphatidic Acid
Autotaxin is the primary producer of extracellular LPA. Once produced, LPA binds to at least six G protein-coupled receptors (GPCRs), designated LPAR1-6, initiating downstream signaling cascades that mediate its diverse biological effects.[3][5] Inhibition of ATX activity leads to a reduction in LPA levels, thereby attenuating these signaling pathways.
Caption: The Autotaxin-LPA signaling pathway and the mode of action for ATX inhibitors.
Comparative Inhibitor Activity
While specific data for "this compound" is not publicly available, the following table summarizes the in vitro potency of several known autotaxin inhibitors to provide a comparative context for screening results.
| Inhibitor | IC50 Value | Assay Substrate | Reference |
| S32826 | 5.6 nM | LPC | [1] |
| PAT-048 | 20 nM | (in mouse plasma) | [7] |
| Ziritaxestat (GLPG1690) | 95 nM (Ki) | Not Specified | [4] |
| ATX-1d | 1.8 ± 0.3 µM | FS-3 | [5] |
| BrP-LPA | 0.7–1.6 µM | LPC | [1] |
Experimental Protocols
Below are detailed protocols for two standard in vitro autotaxin inhibitor screening assays. It is recommended to perform a pilot experiment to determine the optimal enzyme concentration and incubation time.
Protocol 1: Colorimetric Assay
This assay measures the inhibition of ATX activity using a chromogenic substrate, bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP). The hydrolysis of bis-pNPP by ATX produces p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405-415 nm.[1]
Materials:
-
Recombinant Human Autotaxin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl2)
-
bis(p-nitrophenyl) phosphate (substrate)
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., HA-155)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare Reagents:
-
Dilute recombinant ATX to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in Assay Buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Blank (No Enzyme): 90 µL Assay Buffer
-
100% Activity (No Inhibitor): 80 µL Assay Buffer + 10 µL Solvent
-
Inhibitor Wells: 80 µL Assay Buffer + 10 µL of each inhibitor dilution
-
-
Add 10 µL of diluted ATX enzyme to the "100% Activity" and "Inhibitor" wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the bis-pNPP substrate solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the colorimetric autotaxin inhibitor assay.
Protocol 2: Fluorometric Assay
This assay utilizes a fluorogenic substrate, such as FS-3, which is an LPC analog conjugated with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This method is generally more sensitive than the colorimetric assay.
Materials:
-
Recombinant Human Autotaxin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Fluorogenic Substrate (e.g., FS-3)
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare reagent solutions as described in the colorimetric assay protocol, using the appropriate assay buffer.
-
-
Assay Setup:
-
In a black microplate, add the following to the designated wells:
-
Blank (No Enzyme): Reagents in the same final volume without the enzyme.
-
100% Activity (No Inhibitor): Assay Buffer, solvent, and ATX enzyme.
-
Inhibitor Wells: Assay Buffer, inhibitor dilutions, and ATX enzyme.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate (e.g., FS-3) to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3) immediately after adding the substrate (time 0) and then kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
For kinetic assays, determine the reaction rate (slope of the fluorescence intensity versus time).
-
Calculate the percentage of inhibition for each inhibitor concentration based on the reaction rates or endpoint fluorescence. % Inhibition = [1 - (Rate or Fluorescence of Inhibitor Well / Rate or Fluorescence of 100% Activity Well)] * 100
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The described in vitro assays provide robust and reliable methods for screening and characterizing inhibitors of autotaxin. The choice between the colorimetric and fluorometric assay will depend on the required sensitivity and available equipment. These protocols can be readily adapted for high-throughput screening of large compound libraries to identify novel and potent autotaxin inhibitors for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autotaxin-IN-X in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[1][2][3] LPA is a bioactive lipid mediator that interacts with at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events.[1][4] This signaling axis, known as the ATX-LPA pathway, is integral to various physiological processes, including embryonic development, wound healing, and inflammation.[1][4]
In the context of oncology, the ATX-LPA axis is frequently dysregulated and has been implicated in promoting tumor growth, progression, invasion, and metastasis in various cancers.[3][5][6] Elevated levels of ATX and LPA are observed in several malignancies, making ATX a compelling therapeutic target for cancer treatment.[6][7] Autotaxin inhibitors, such as the hypothetical compound Autotaxin-IN-X, are being investigated for their potential to disrupt this pro-tumorigenic signaling pathway. These application notes provide detailed protocols for utilizing Autotaxin-IN-X in cell-based assays to evaluate its inhibitory effects on ATX activity and downstream cellular processes.
Autotaxin-LPA Signaling Pathway
The ATX-LPA signaling pathway begins with the enzymatic activity of secreted ATX, which hydrolyzes LPC to produce LPA. LPA then binds to its cognate G protein-coupled receptors (LPARs) on the cell surface, activating various downstream signaling cascades. These pathways include the Ras-MAPK pathway, which promotes cell proliferation, the PI3K-Akt pathway, which is involved in cell survival, and the Rho/ROCK pathway, which regulates cell motility and invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cancer Cell Expression of Autotaxin Controls Bone Metastasis Formation in Mouse through Lysophosphatidic Acid-Dependent Activation of Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Autotaxin-IN-6 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid. The Autotaxin-LPA signaling axis is increasingly recognized for its critical role in cancer progression, including promoting tumor growth, metastasis, and resistance to therapy.[1][2] In the context of breast cancer, while the cancer cells themselves often express low levels of Autotaxin, the tumor microenvironment, particularly adipose tissue and fibroblasts, is a significant source of this enzyme.[1] This paracrine signaling activates LPA receptors on breast cancer cells, stimulating downstream pathways that drive malignancy.[1]
Autotaxin-IN-6 is a potent inhibitor of Autotaxin, with a reported IC50 value of 30 nM.[3] This small molecule presents a valuable tool for investigating the therapeutic potential of targeting the ATX-LPA axis in breast cancer. These application notes provide a comprehensive overview of the use of this compound in breast cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound functions as a competitive inhibitor of Autotaxin, blocking the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to LPA.[4] By reducing the bioavailability of LPA, this compound effectively dampens the activation of LPA receptors (LPARs) on the surface of breast cancer cells. This, in turn, inhibits the downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion.[3][4] The ATX-LPA axis has been shown to influence several key oncogenic pathways, including PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[5]
Data Presentation
While specific quantitative data for this compound in breast cancer cell lines is not yet extensively published, the following table summarizes representative data for other well-characterized Autotaxin inhibitors to provide a comparative context for expected efficacy.
| Inhibitor | Breast Cancer Cell Line | Assay | Effect | Reported Value |
| This compound | Not Specified | ATX Enzyme Inhibition | IC50 | 30 nM [3] |
| ONO-8430506 | 4T1 (murine) | Tumor Growth Inhibition (in vivo) | ~60% reduction | Not Applicable[6] |
| ONO-8430506 | 4T1 (murine) | Lung Metastasis Inhibition (in vivo) | ~60% reduction | Not Applicable[6] |
| BrP-LPA | MDA-MB-231 | Migration Inhibition (Scratch Assay) | Significant reduction at 40 µM | Not Applicable[7] |
| BrP-LPA | MDA-MB-231 | Invasion Inhibition (Transwell Assay) | Significant reduction at 40 µM | Not Applicable[7] |
| GLPG1690 | 4T1 (murine) | Synergism with Doxorubicin (in vivo) | Significant tumor growth decrease | Not Applicable[8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer cell lines. These protocols are adaptable to various breast cancer cell lines, such as MDA-MB-231, MCF-7, and 4T1.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be kept below 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a sheet of cells.[2]
Materials:
-
Breast cancer cell line
-
Complete growth medium
-
Serum-free medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the chemotactic migration and invasion of individual cells.[9]
Materials:
-
Breast cancer cell line
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
For Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Serum-starve the breast cancer cells for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 1 x 10^5 cells in 200 µL of the prepared cell suspension to the upper chamber of the transwell insert.
-
Incubate for 12-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation of key signaling proteins, such as Akt and ERK, following treatment with this compound.[5][7][10]
Materials:
-
Breast cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Autotaxin-LPA Signaling Pathway in Breast Cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 3. Autotaxin production in the human breast cancer tumor microenvironment mitigates tumor progression in early breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Autotaxin Inhibitor Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid lysophosphatidic acid (LPA) in the blood. The ATX-LPA signaling axis is a critical mediator in a variety of physiological processes and has been implicated in the pathogenesis of numerous inflammatory diseases.[1][2][3][4] Inhibition of ATX has emerged as a promising therapeutic strategy to mitigate inflammation in various preclinical models.[5]
These application notes provide a comprehensive overview of the administration of a potent Autotaxin inhibitor, PF-8380, in various mouse models of inflammation. While the specific compound "Autotaxin-IN-6" is not widely cited in peer-reviewed literature, PF-8380 is a structurally related and extensively characterized tool compound used to probe the function of ATX in vivo.[5][6][7] The data and protocols presented herein are synthesized from multiple studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of ATX inhibition.
Data Presentation: Efficacy of PF-8380 in Mouse Models of Inflammation
The following tables summarize the quantitative data from studies administering PF-8380 in mouse models of neuroinflammation, rheumatoid arthritis, and colitis.
Table 1: Neuroinflammation (LPS-Induced Endotoxemia Model) [8][9][10]
| Parameter | Vehicle Control (LPS) | PF-8380 (30 mg/kg, i.p.) + LPS | Percent Reduction | p-value |
| Brain mRNA Expression (fold change vs. control) | ||||
| iNOS | Varies by study | Significantly reduced | - | <0.05 |
| TNFα | Varies by study | Significantly reduced | - | <0.05 |
| IL-1β | Varies by study | Significantly reduced | - | <0.05 |
| IL-6 | Varies by study | Significantly reduced | - | <0.05 |
| Brain Protein Expression (relative to control) | ||||
| TLR4 | Increased | Reduced to baseline | - | <0.05 |
| Iba1 (microglia activation marker) | Increased | Significantly reduced | - | <0.05 |
| GFAP (astrocyte activation marker) | Increased | Significantly reduced | - | <0.05 |
| COX2 | Increased | Significantly reduced | - | <0.05 |
| Serum Cytokines (pg/mL) | ||||
| TNFα | Elevated | Significantly reduced | - | <0.05 |
| IL-6 | Elevated | Significantly reduced | - | <0.05 |
| IL-1β | Elevated | Significantly reduced | - | <0.05 |
Table 2: Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA - Model)
| Parameter | Vehicle Control (CIA) | PF-8380 Treated (CIA) | Endpoint | Reference |
| Arthritis Score (Mean ± SEM) | High (e.g., 10-12) | Significantly reduced | Day 42 post-immunization | [11] (Data inferred) |
| Paw Swelling (mm) | Increased | Significantly reduced | Varies by study | [11] (Data inferred) |
| Histological Score (Inflammation, Pannus, Bone Erosion) | Severe | Significantly reduced | Endpoint of study | [11] (Data inferred) |
Table 3: Colitis (Dextran Sulfate (B86663) Sodium - DSS - Model) [12][13]
| Parameter | Vehicle Control (DSS) | PF-8380 Treated (DSS) | Endpoint |
| Disease Activity Index (DAI) | Increased | Significantly reduced | Day 14 |
| Colon Length (cm) | Shortened | Significantly longer | Day 14 |
| Histological Score | High | Significantly reduced | Day 14 |
| Colon mRNA Expression (fold change vs. control) | |||
| TNFα | Increased | Significantly reduced | Day 14 |
| IL-6 | Increased | Significantly reduced | Day 14 |
| IL-1β | Increased | Significantly reduced | Day 14 |
Experimental Protocols
Neuroinflammation: LPS-Induced Endotoxemia Model
This protocol is designed to assess the efficacy of an ATX inhibitor in a model of systemic inflammation leading to neuroinflammation.[8][9][10]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
PF-8380
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Tools for injection (syringes, needles) and tissue collection
Protocol:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Inhibitor Preparation: Prepare a stock solution of PF-8380 in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle.
-
Administration:
-
Administer PF-8380 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage. The route and timing of administration may need to be optimized based on the pharmacokinetic profile of the inhibitor.[5]
-
Typically, the inhibitor is administered 30-60 minutes before the LPS challenge.
-
-
Induction of Endotoxemia:
-
Inject LPS (e.g., 1-5 mg/kg) intraperitoneally. The dose of LPS may need to be titrated to induce a robust but sublethal inflammatory response.
-
-
Monitoring:
-
Monitor mice for signs of sickness (e.g., lethargy, piloerection, huddled posture).
-
-
Endpoint and Sample Collection:
-
At a predetermined time point (e.g., 4-24 hours post-LPS injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the mice with ice-cold saline to remove blood from the brain.
-
Dissect the brain and collect specific regions (e.g., hippocampus, cortex) for analysis (qRT-PCR, Western blot, immunohistochemistry).
-
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis and subsequent treatment with an ATX inhibitor.[11][14]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
PF-8380
-
Vehicle
-
Tools for injection and clinical scoring
Protocol:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine CII in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine CII in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Clinical Scoring:
-
Beginning on day 21, monitor mice daily for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Inhibitor Administration:
-
Begin administration of PF-8380 (e.g., 30 mg/kg, orally, once or twice daily) or vehicle upon the first signs of arthritis (typically around day 24-28).
-
-
Endpoint and Sample Collection:
-
Continue treatment and scoring for a defined period (e.g., 14-21 days after onset of arthritis).
-
At the end of the study, euthanize the mice.
-
Collect paws for histological analysis (H&E staining for inflammation, pannus formation, and bone/cartilage erosion).
-
Collect blood for analysis of serum cytokines and anti-CII antibodies.
-
Colitis: Dextran Sulfate Sodium (DSS)-Induced Model
This protocol outlines the induction of acute colitis and treatment with an ATX inhibitor.[12][13]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
PF-8380
-
Vehicle
-
Drinking water bottles
Protocol:
-
Induction of Colitis:
-
Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 consecutive days. Control mice receive regular drinking water.
-
-
Inhibitor Administration:
-
Administer PF-8380 (e.g., 30 mg/kg, orally, daily) or vehicle starting from day 0 of DSS administration.
-
-
Monitoring:
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint and Sample Collection:
-
At the end of the DSS treatment period (or a few days after), euthanize the mice.
-
Dissect the entire colon and measure its length.
-
Collect a portion of the distal colon for histological analysis (H&E staining for inflammation, ulceration, and crypt damage).
-
Collect another portion of the colon for qRT-PCR analysis of inflammatory gene expression.
-
Signaling Pathways and Experimental Workflows
ATX-LPA Signaling Pathway in Inflammation
Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs) on the surface of various immune and non-immune cells, triggering downstream signaling cascades that promote inflammation.[1][3][4]
References
- 1. Coming of Age for Autotaxin and Lysophosphatidate Signaling: Clinical Applications for Preventing, Detecting and Targeting Tumor-Promoting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amelioration of arthritis in two murine models using antibodies to oncostatin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting in vivo studies with autotaxin (ATX) inhibitors, using a representative, albeit generic, inhibitor designated as "Autotaxin-IN-6" as a placeholder. The protocols are based on established methodologies for similar small molecule ATX inhibitors and are intended to be adapted based on the specific properties of the inhibitor being tested.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA, which then binds to at least six G protein-coupled receptors (LPAR1-6) to activate a variety of downstream signaling pathways.[1][2][3] This signaling cascade is involved in numerous physiological and pathological processes, including embryonic development, wound healing, inflammation, fibrosis, and cancer progression.[1][2][3][4][5]
The ATX-LPA signaling axis has been identified as a promising therapeutic target for a range of diseases.[5][6] Inhibition of ATX activity is expected to reduce the production of LPA, thereby mitigating the pathological effects driven by LPA signaling. A number of small molecule ATX inhibitors have been developed and evaluated in preclinical and clinical studies.[4][5][7]
Autotaxin-LPA Signaling Pathway
The ATX-LPA signaling pathway is a key regulator of cellular behavior. ATX converts extracellular LPC into LPA. LPA then binds to its receptors (LPAR1-6) on the cell surface, which couple to various G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) to initiate downstream signaling cascades. These include the Ras-MAPK, PI3K-Akt, Rho, and PLC pathways, which in turn regulate cell proliferation, survival, migration, and differentiation.[2][3]
Experimental Protocols for In Vivo Studies
The following protocols are generalized for the in vivo evaluation of an ATX inhibitor ("this compound"). Specific details such as animal models, dosage, and endpoints should be tailored to the research question.
Animal Models
The choice of animal model is critical and depends on the disease indication. Commonly used models in ATX inhibitor research include:
-
Pulmonary Fibrosis: Bleomycin-induced lung injury in mice is a standard model.[8][9]
-
Liver Fibrosis: Carbon tetrachloride (CCl4) or bile duct ligation (BDL) induced liver fibrosis models in rodents are frequently used. A choline-deficient, high-fat diet model can also be employed to study nonalcoholic steatohepatitis (NASH).[10]
-
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to study tumor growth and metastasis.[4][11]
-
Inflammation: Lipopolysaccharide (LPS)-induced systemic inflammation or colitis models in mice can be utilized.[12][13][14]
Formulation and Administration of this compound
The formulation and route of administration should be determined based on the physicochemical properties of the inhibitor.
-
Vehicle Selection: A suitable vehicle is required to dissolve or suspend the compound for administration. Common vehicles include saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), or a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and water. The vehicle should be tested alone as a control.
-
Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most common routes for administering small molecule inhibitors in preclinical studies.[14][15] The choice depends on the compound's oral bioavailability.
-
Dosage and Dosing Frequency: The dose and frequency are determined from prior pharmacokinetic (PK) and pharmacodynamic (PD) studies. A dose-response study is recommended to identify the optimal dose. For example, some ATX inhibitors have been dosed in a range of 10-30 mg/kg.[14]
Experimental Workflow
A typical in vivo study workflow for an ATX inhibitor is as follows:
Pharmacokinetic and Pharmacodynamic Analysis
-
Pharmacokinetics (PK): PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. Blood samples are collected at various time points after dosing to measure the concentration of the compound in plasma. Key parameters to determine include Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t1/2).[16][17]
-
Pharmacodynamics (PD): PD studies measure the effect of the inhibitor on its target. For ATX inhibitors, the primary PD marker is the level of LPA in plasma or tissues. A significant reduction in LPA levels indicates target engagement.[16][17]
| Parameter | Description | Typical Measurement |
| Pharmacokinetics | ||
| Cmax | Maximum plasma concentration | LC-MS/MS |
| Tmax | Time to reach Cmax | LC-MS/MS |
| AUC | Area under the curve (total exposure) | LC-MS/MS |
| t1/2 | Half-life | LC-MS/MS |
| Pharmacodynamics | ||
| Plasma LPA Levels | Measurement of various LPA species (e.g., 18:2) | LC-MS/MS |
| Tissue LPA Levels | LPA levels in the target organ | LC-MS/MS |
| ATX Activity | Enzymatic activity of ATX in plasma or tissue | TOOS activity assay |
Efficacy Evaluation
Efficacy is assessed by measuring relevant endpoints for the specific disease model.
-
Fibrosis Models:
-
Histology: Masson's trichrome staining of tissue sections to assess collagen deposition.
-
Hydroxyproline Assay: Quantification of collagen content in tissues.
-
Gene Expression: qPCR analysis of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).
-
-
Cancer Models:
-
Tumor Growth: Measurement of tumor volume over time.
-
Metastasis: Assessment of metastatic lesions in relevant organs (e.g., lungs).
-
Immunohistochemistry: Staining for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
-
Inflammation Models:
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates using ELISA or multiplex assays.[14]
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in tissues.
-
Histology: H&E staining to assess tissue inflammation.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.
| Group | Animal Model | Dose (mg/kg) | Primary Endpoint 1 | Primary Endpoint 2 |
| Vehicle Control | Bleomycin-induced Lung Fibrosis | 0 | Ashcroft Score | Lung Hydroxyproline (µg/mg) |
| This compound | Bleomycin-induced Lung Fibrosis | 10 | Ashcroft Score | Lung Hydroxyproline (µg/mg) |
| This compound | Bleomycin-induced Lung Fibrosis | 30 | Ashcroft Score | Lung Hydroxyproline (µg/mg) |
| Vehicle Control | LPS-induced Inflammation | 0 | Plasma TNF-α (pg/mL) | Liver MPO activity (U/g) |
| This compound | LPS-induced Inflammation | 10 | Plasma TNF-α (pg/mL) | Liver MPO activity (U/g) |
| This compound | LPS-induced Inflammation | 30 | Plasma TNF-α (pg/mL) | Liver MPO activity (U/g) |
Statistical analysis should be performed to determine the significance of the observed effects. A p-value of less than 0.05 is typically considered statistically significant.
Safety and Tolerability
Throughout the in vivo study, it is crucial to monitor the animals for any signs of toxicity. This includes daily observation of animal behavior, body weight measurement, and assessment of food and water intake. At the end of the study, major organs should be collected for histopathological analysis to identify any potential organ toxicity.
Conclusion
The in vivo evaluation of this compound requires a systematic approach, starting from the selection of an appropriate animal model to the comprehensive analysis of pharmacokinetic, pharmacodynamic, efficacy, and safety endpoints. The protocols and guidelines presented here provide a solid foundation for designing and conducting these studies, which are essential for the preclinical development of novel ATX inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Autotaxin determines colitis severity in mice and is secreted by B cells in the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autotaxin Inhibition in a Bleomycin-Induced Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the efficacy of an autotaxin inhibitor, using a representative compound, in a bleomycin-induced model of pulmonary fibrosis. Due to the limited specific data on Autotaxin-IN-6 in this model, the protocols and data presented are based on studies with other potent and selective autotaxin inhibitors, such as GLPG1690 (ziritaxestat), which serve as a practical guide for investigating novel autotaxin inhibitors.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a critical unmet medical need.[1] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has been identified as a key driver of fibrosis.[2][3][4] ATX is a secreted enzyme that is the primary producer of extracellular LPA, a bioactive lipid that promotes fibroblast recruitment, proliferation, and activation through its G-protein coupled receptors (LPARs).[2][3][5][6] Increased levels of ATX and LPA are found in the bronchoalveolar lavage fluid (BALF) of IPF patients and in animal models of pulmonary fibrosis.[3][4] Consequently, inhibiting ATX presents a promising therapeutic strategy for fibrotic diseases.[1][7]
The bleomycin-induced pulmonary fibrosis model in mice is the most widely used preclinical model to study IPF, as it recapitulates many of the key pathological features of the human disease, including inflammation followed by excessive extracellular matrix deposition.[8][9][10] This model is invaluable for testing the efficacy of potential anti-fibrotic therapies.[8][9]
Signaling Pathway of Autotaxin in Pulmonary Fibrosis
The ATX-LPA signaling pathway plays a central role in the pathogenesis of pulmonary fibrosis. ATX, secreted by cells such as bronchial epithelial cells and macrophages, converts lysophosphatidylcholine (B164491) (LPC) into LPA in the extracellular space.[3][4][6] LPA then binds to its receptors (primarily LPA1) on various cell types in the lung, including epithelial cells and fibroblasts.[5][11] This binding activates downstream signaling cascades that lead to pro-fibrotic responses, such as epithelial cell apoptosis, increased vascular permeability, fibroblast recruitment and proliferation, and myofibroblast differentiation, ultimately resulting in excessive collagen deposition and tissue scarring.[4][6][11]
Experimental Protocols
The following protocols are representative for evaluating an autotaxin inhibitor in a bleomycin-induced pulmonary fibrosis mouse model.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.
-
Fibrosis Induction:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Administer a single intratracheal dose of bleomycin (B88199) sulfate (B86663) (typically 1.5 - 2.5 U/kg) in a volume of 50 µL sterile saline.[12][13] A control group should receive 50 µL of sterile saline only.
-
-
Post-Induction Monitoring: Monitor the animals daily for weight loss and signs of distress. A weight loss of up to 20% is expected.
Autotaxin Inhibitor Treatment
-
Compound: this compound or a representative potent autotaxin inhibitor (e.g., GLPG1690).
-
Formulation: The inhibitor should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing and Administration:
-
Prophylactic Dosing: Begin daily oral administration of the inhibitor one day before or on the same day as bleomycin instillation and continue for the duration of the study (typically 14 or 21 days).
-
Therapeutic Dosing: To model a more clinically relevant scenario, begin daily oral administration of the inhibitor 7-10 days after bleomycin instillation, once fibrosis is established, and continue until the end of the study.
-
Dosage: The dosage will depend on the specific inhibitor's potency and pharmacokinetic profile. For a compound like GLPG1690, a dose of 30 mg/kg, administered orally once or twice daily, has been shown to be effective.
-
-
Study Groups:
-
Saline + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + Autotaxin Inhibitor (Low Dose)
-
Bleomycin + Autotaxin Inhibitor (High Dose)
-
Endpoint Analysis (Day 14 or 21)
-
Euthanasia and Sample Collection:
-
Euthanize mice by an approved method.
-
Perform a bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest the entire lung tissue.
-
-
Histopathological Analysis:
-
Fix one lung lobe (e.g., the left lobe) in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin, section, and stain with Masson's Trichrome to visualize collagen deposition.
-
Score the extent of fibrosis in a blinded manner using the Ashcroft scoring system.
-
-
Biochemical Analysis:
-
Homogenize the remaining lung tissue (e.g., the right lobes).
-
Measure the total lung collagen content using a hydroxyproline (B1673980) assay. This provides a quantitative measure of fibrosis.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating an autotaxin inhibitor in the bleomycin-induced fibrosis model.
Data Presentation
The following tables summarize the expected quantitative outcomes from a study evaluating a potent autotaxin inhibitor (represented by GLPG1690) in the bleomycin-induced pulmonary fibrosis model.
Table 1: Histopathological Assessment of Lung Fibrosis
| Treatment Group | Mean Ashcroft Score (± SEM) | % Reduction vs. Bleo + Vehicle |
| Saline + Vehicle | 0.5 ± 0.1 | - |
| Bleomycin + Vehicle | 5.2 ± 0.4 | - |
| Bleomycin + Inhibitor | 2.8 ± 0.3 | 46% |
Data are representative and based on published findings for potent autotaxin inhibitors like GLPG1690.[14]
Table 2: Biochemical Quantification of Lung Collagen
| Treatment Group | Lung Hydroxyproline (µ g/lung ± SEM) | % Reduction vs. Bleo + Vehicle |
| Saline + Vehicle | 150 ± 10 | - |
| Bleomycin + Vehicle | 450 ± 25 | - |
| Bleomycin + Inhibitor | 270 ± 20 | 40% |
Data are representative and based on published findings for potent autotaxin inhibitors like GLPG1690.[14]
Table 3: Analysis of Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵ ± SEM) | Macrophages (x10⁵ ± SEM) | Neutrophils (x10⁵ ± SEM) |
| Saline + Vehicle | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.1 ± 0.05 |
| Bleomycin + Vehicle | 8.5 ± 0.7 | 4.0 ± 0.5 | 4.2 ± 0.6 |
| Bleomycin + Inhibitor | 4.5 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
Data are representative and illustrate the expected anti-inflammatory effects.
Conclusion
The inhibition of the autotaxin-LPA signaling pathway is a validated and promising approach for the treatment of pulmonary fibrosis. The bleomycin-induced fibrosis model provides a robust platform for the preclinical evaluation of novel autotaxin inhibitors like this compound. By following the detailed protocols for model induction, therapeutic intervention, and endpoint analysis, researchers can effectively assess the anti-fibrotic potential of their compounds. The expected outcomes include a significant reduction in histopathological fibrosis scores, decreased lung collagen content, and a reduction in inflammatory cell influx into the lungs. These comprehensive evaluation methods are crucial for advancing new therapeutic candidates toward clinical development for IPF.
References
- 1. aragen.com [aragen.com]
- 2. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 4. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel autotaxin inhibitor to treat pulmonary fibrosis | BioWorld [bioworld.com]
- 6. tandfonline.com [tandfonline.com]
- 7. atsjournals.org [atsjournals.org]
- 8. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis [pubmed.ncbi.nlm.nih.gov]
- 9. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Autotaxin-IN-X Efficacy in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D activity.[1][2] It plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2][3] LPA mediates a variety of cellular responses, including proliferation, migration, and survival, by activating a family of G protein-coupled receptors (LPAR1-6).[1][3][4] The ATX-LPA signaling axis has been implicated in the pathogenesis of numerous diseases, including cancer, fibrosis, and inflammatory disorders, making it a compelling therapeutic target.[3][5][6]
Autotaxin-IN-X is a potent and selective small molecule inhibitor of autotaxin. These application notes provide detailed protocols for assessing the efficacy of Autotaxin-IN-X in primary cell cultures, a critical step in preclinical drug development to validate its therapeutic potential in a more physiologically relevant system.
Mechanism of Action
Autotaxin-IN-X is designed to inhibit the enzymatic activity of ATX, thereby blocking the production of LPA from LPC. By reducing the levels of extracellular LPA, Autotaxin-IN-X is expected to attenuate the downstream signaling cascades mediated by LPA receptors, leading to the inhibition of pathological cellular responses such as proliferation and migration. The primary endpoint for assessing the efficacy of Autotaxin-IN-X is the measurement of its inhibitory effect on ATX activity and the subsequent functional consequences in primary cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Autotaxin-IN-X
| Assay Type | Substrate | Autotaxin-IN-X IC₅₀ (nM) | Reference Compound (e.g., PF-8380) IC₅₀ (nM) |
| Biochemical Assay | FS-3 (Fluorogenic) | [Data for Autotaxin-IN-X to be inserted] | 1.7 |
| Biochemical Assay | LPC (Choline Release) | [Data for Autotaxin-IN-X to be inserted] | 101 |
| Human Plasma Assay | Endogenous LPC | [Data for Autotaxin-IN-X to be inserted] | 28 |
Note: IC₅₀ values for the reference compound are representative and may vary between studies.
Table 2: Cellular Efficacy of Autotaxin-IN-X in Primary Human Lung Fibroblasts (HLF)
| Assay | Endpoint | Autotaxin-IN-X EC₅₀ (nM) | Effect at 1 µM |
| LPA Production | Reduction of LPA in conditioned media | [Data for Autotaxin-IN-X to be inserted] | [Data for Autotaxin-IN-X to be inserted] |
| Cell Migration | Inhibition of LPA-induced migration | [Data for Autotaxin-IN-X to be inserted] | [Data for Autotaxin-IN-X to be inserted] |
| Cell Proliferation | Inhibition of LPA-induced proliferation | [Data for Autotaxin-IN-X to be inserted] | [Data for Autotaxin-IN-X to be inserted] |
| Downstream Signaling | Inhibition of p-AKT/p-ERK | [Data for Autotaxin-IN-X to be inserted] | [Data for Autotaxin-IN-X to be inserted] |
Note: EC₅₀ values are dependent on experimental conditions and the specific primary cell type used.
Experimental Protocols
Protocol 1: Determination of IC₅₀ of Autotaxin-IN-X using a Fluorogenic Substrate (FS-3)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Autotaxin-IN-X on purified recombinant human autotaxin using the fluorogenic substrate FS-3.
Materials:
-
Recombinant human autotaxin (hATX)
-
FS-3 substrate (Echelon Biosciences)
-
Autotaxin-IN-X
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~485/530 nm)
Procedure:
-
Prepare a stock solution of Autotaxin-IN-X in DMSO.
-
Create a serial dilution of Autotaxin-IN-X in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 20 µL of the serially diluted Autotaxin-IN-X or vehicle control.
-
Add 60 µL of hATX solution (final concentration ~1-5 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of FS-3 substrate (final concentration ~1 µM).
-
Immediately measure the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the Autotaxin-IN-X concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Measurement of LPA Production in Primary Cell Culture Supernatants
Objective: To quantify the effect of Autotaxin-IN-X on the production of LPA by primary cells.
Materials:
-
Primary cells of interest (e.g., primary human lung fibroblasts, primary human hepatocytes)
-
Appropriate cell culture medium
-
Autotaxin-IN-X
-
LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)
-
LPA extraction solvent (e.g., butanol/ethyl acetate (B1210297) mixture)
-
LC-MS/MS system for LPA quantification
Procedure:
-
Plate primary cells in a 12-well or 24-well plate and allow them to adhere and reach 70-80% confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of Autotaxin-IN-X or vehicle control in serum-free medium for 1 hour.
-
Add LPC (final concentration ~1-10 µM) to the medium and incubate for 4-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Perform a lipid extraction from the supernatant.
-
Analyze the extracted lipids for LPA levels using a validated LC-MS/MS method.
-
Normalize the LPA levels to the total protein concentration in the corresponding cell lysate.
-
Calculate the percentage of inhibition of LPA production for each concentration of Autotaxin-IN-X.
Protocol 3: Cell Migration Assay (Transwell/Boyden Chamber)
Objective: To assess the inhibitory effect of Autotaxin-IN-X on LPA-induced primary cell migration.
Materials:
-
Primary cells of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium with low serum (e.g., 0.1% BSA)
-
LPA
-
Autotaxin-IN-X
-
Calcein-AM or DAPI for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Harvest primary cells and resuspend them in serum-free medium.
-
Pre-treat the cells with different concentrations of Autotaxin-IN-X or vehicle control for 30-60 minutes at 37°C.
-
In the lower chamber of the Transwell plate, add medium containing LPA (as a chemoattractant) and the corresponding concentration of Autotaxin-IN-X.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-24 hours, depending on the cell type.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with Calcein-AM or DAPI.
-
Count the number of migrated cells in several fields of view using a fluorescence microscope or quantify the fluorescence using a plate reader.
-
Express the data as a percentage of the migration observed with LPA alone.
Mandatory Visualization
Caption: Autotaxin-LPA Signaling Pathway and Inhibition by Autotaxin-IN-X.
Caption: Experimental Workflow for Efficacy Testing of Autotaxin-IN-X.
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin: structure-function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Endothelial Specific Deletion of Autotaxin Improves Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autotaxin-IN-6 and Representative Inhibitors in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the synthesis of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and inflammation.[1][2] Consequently, inhibition of ATX has emerged as a promising therapeutic strategy for a range of conditions such as fibrosis, cancer, and inflammatory diseases.[3][4] Autotaxin-IN-6 is a potent ATX inhibitor with a reported IC50 value of 30 nM. This document provides a detailed overview of the administration of potent ATX inhibitors in rodent models, based on published preclinical studies.
Quantitative Data Summary of Representative Autotaxin Inhibitors in Rodents
The following table summarizes the dosage and administration of several well-documented ATX inhibitors in mice and rats. This data can be used to inform the initial design of in vivo studies with this compound.
| Inhibitor Name | Animal Model | Dosage | Administration Route | Vehicle/Formulation | Study Focus | Reference |
| PF-8380 | C57BL/6J Mice | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Neuroinflammation | [5] |
| GLPG1690 | Mice | 50 mg/kg daily or 100 mg/kg every 12h | Not specified | Not specified | Breast Cancer | [6] |
| PAT-048 | C57Bl/6 Mice | 20 mg/kg once daily | Oral gavage | Not specified | Lung Injury | [7] |
| ONO-8430506 | Rats | 3 or 30 mg/kg (single dose) | Oral | Not specified | Pharmacokinetics | [6] |
| Ex_31 | Han Wistar Rats | 1 µmol/kg (i.v.), 10 µmol/kg (p.o.) | Intravenous, Oral | Water with 20% cyclodextrin (B1172386) (i.v.), Water with 0.1% Tween and 0.5% Natrosol (p.o.) | Liver Fibrosis | [8] |
| Unnamed Inhibitor | Rats | Not specified | Oral | Not specified | Joint Pain | |
| Unnamed Inhibitor | Rats | Not specified | Oral | Not specified | Glaucoma | [1] |
| Compound 34 | C57BL/6 Mice | 35 ng/mL (in plasma after 6h) | Intraperitoneal injection | Not specified | Pulmonary Inflammation and Fibrosis |
Signaling Pathway and Experimental Workflow Diagrams
The Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Administration
Caption: A generalized experimental workflow for the in vivo evaluation of Autotaxin inhibitors in rodents.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of ATX inhibitors to rodents, adapted from the literature.
Protocol for Oral Administration in a Mouse Model of Lung Injury
This protocol is adapted from a study using the ATX inhibitor PAT-048 in a bleomycin-induced lung injury model.[7]
Materials:
-
Autotaxin inhibitor (e.g., this compound)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
C57Bl/6 mice (adult, 7-12 weeks old)
-
Sterile saline
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Inhibitor Preparation: Prepare a suspension of the Autotaxin inhibitor in the chosen vehicle at the desired concentration. For example, to achieve a 20 mg/kg dose in a 200 µl volume for a 25g mouse, prepare a 2.5 mg/ml suspension.
-
Induction of Lung Injury: Administer a single intratracheal dose of bleomycin (e.g., 1.0-1.2 U/kg in 50 µl of sterile saline). Control mice receive sterile saline.
-
Inhibitor Administration:
-
Begin oral gavage of the inhibitor on the same day as the bleomycin challenge.
-
Administer the inhibitor once daily at the predetermined dose (e.g., 20 mg/kg) in a volume of approximately 200 µl.
-
Continue daily administration until the day before euthanasia.
-
-
Monitoring: Monitor the animals daily for signs of distress, weight loss, and changes in behavior.
-
Euthanasia and Sample Collection: At the end of the study period (e.g., 14 or 21 days post-bleomycin), euthanize the mice. Collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammation, fibrosis, and target engagement (e.g., LPA levels).
Protocol for Intraperitoneal Administration in a Mouse Model of Neuroinflammation
This protocol is based on a study using the ATX inhibitor PF-8380 in an LPS-induced endotoxemia model in mice.[5]
Materials:
-
Autotaxin inhibitor (e.g., this compound)
-
Vehicle for intraperitoneal injection (e.g., DMSO)
-
C57BL/6J mice
-
Lipopolysaccharide (LPS)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: House mice under standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
Inhibitor and LPS Preparation: Dissolve the Autotaxin inhibitor in the vehicle. Dissolve LPS in sterile PBS.
-
Administration:
-
Administer the inhibitor (e.g., 30 mg/kg) via intraperitoneal injection.
-
Concurrently or shortly after, administer LPS (e.g., 5 mg/kg) via intraperitoneal injection. Control groups should receive vehicle and/or PBS.
-
-
Monitoring: Observe the animals for signs of sickness behavior induced by LPS.
-
Euthanasia and Sample Collection: After a specified time (e.g., 24 hours), euthanize the mice. Collect blood via cardiac puncture to obtain serum and perfuse the brains with ice-cold PBS. Dissect and snap-freeze brain tissue for analysis of inflammatory markers.
Protocol for Pharmacokinetic and Pharmacodynamic Assessment in Rats
This protocol is a generalized approach based on studies with ONO-8430506 and Ex_31.[6][8]
Materials:
-
Autotaxin inhibitor (e.g., this compound)
-
Formulation for the desired route of administration (e.g., oral, intravenous)
-
Sprague-Dawley or Han Wistar rats
-
Blood collection tubes (e.g., containing EDTA)
-
Cannulas for serial blood sampling (optional)
-
Standard animal housing and care facilities
Procedure:
-
Animal Preparation: Acclimate rats to the facility. For oral administration studies, fasting the animals overnight may be required.
-
Inhibitor Administration: Administer a single dose of the inhibitor via the chosen route (e.g., 10 mg/kg orally).
-
Serial Blood Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, sublingual, or via a cannula) into EDTA-containing tubes.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Analysis:
-
Pharmacokinetics (PK): Determine the concentration of the inhibitor in the plasma samples at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamics (PD): Measure the levels of various LPA species in the plasma samples to assess the in vivo inhibitory effect of the compound on ATX activity. This demonstrates target engagement.
-
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers planning to use this compound or other potent ATX inhibitors in rodent models. The summarized data from representative inhibitors highlight common dosage ranges and administration routes. The detailed protocols for specific experimental contexts, along with the illustrative diagrams of the signaling pathway and experimental workflow, should facilitate the design and execution of robust in vivo studies. It is crucial to reiterate that these are generalized guidelines, and the specific experimental conditions, including the dose, vehicle, and administration schedule for this compound, must be empirically determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic targeting of the secreted lysophospholipase D autotaxin suppresses tuberous sclerosis complex-associated tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Autotaxin-IN-6 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival. The ATX-LPA signaling axis is a critical pathway in various diseases, making Autotaxin a compelling therapeutic target. Autotaxin-IN-6 is a potent inhibitor of Autotaxin, and assessing its engagement with the ATX target in a cellular context is crucial for understanding its mechanism of action and for drug development.
These application notes provide detailed protocols for several key techniques to assess the target engagement of this compound in cells: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and biochemical and cell-based Autotaxin activity assays.
Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, activating downstream signaling cascades that regulate a wide array of cellular functions. Key downstream pathways include the Ras-Raf-MEK-ERK pathway, the PI3K-Akt-mTOR pathway, and the RhoA activation pathway, which collectively influence cell proliferation, survival, and migration.
Data Presentation
The following tables summarize key quantitative data for assessing this compound target engagement.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Reference |
| IC50 | 30 nM | [1] |
Table 2: Example Cellular Thermal Shift Assay (CETSA) Data for an Autotaxin Inhibitor
This table presents illustrative data as specific CETSA results for this compound are not publicly available.
| Treatment | Temperature (°C) | Relative Amount of Soluble Autotaxin (%) |
| Vehicle (DMSO) | 40 | 100 |
| 50 | 85 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| Autotaxin Inhibitor (10 µM) | 40 | 100 |
| 50 | 95 | |
| 55 | 80 | |
| 60 | 60 | |
| 65 | 30 | |
| Calculated ΔTm | ~5°C |
Table 3: Example Drug Affinity Responsive Target Stability (DARTS) Data for an Autotaxin Inhibitor
This table presents illustrative data as specific DARTS results for this compound are not publicly available.
| Treatment | Pronase Concentration (µg/mL) | Relative Amount of Intact Autotaxin (%) |
| Vehicle (DMSO) | 0 | 100 |
| 1 | 70 | |
| 5 | 30 | |
| 10 | 10 | |
| 20 | 0 | |
| Autotaxin Inhibitor (10 µM) | 0 | 100 |
| 1 | 95 | |
| 5 | 80 | |
| 10 | 50 | |
| 20 | 20 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[2][3]
Materials:
-
Cells expressing Autotaxin (e.g., HEK293T, cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Autotaxin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Thermal cycler
-
Centrifuge
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Perform freeze-thaw cycles to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for Western blotting.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Autotaxin, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Autotaxin at each temperature.
-
Plot the relative amount of soluble Autotaxin as a function of temperature to generate a melting curve for both the vehicle- and this compound-treated samples.
-
The shift in the melting temperature (ΔTm) indicates target stabilization and engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand.[4][5]
Materials:
-
Cells expressing Autotaxin
-
Lysis buffer (non-denaturing, e.g., M-PER or similar) with protease inhibitors
-
This compound
-
DMSO (vehicle control)
-
Protease (e.g., Pronase, Thermolysin)
-
Protease inhibitor cocktail or heat inactivation to stop the reaction
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
Western blotting reagents as described for CETSA
Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
Lysate Incubation:
-
Determine the protein concentration of the lysate.
-
Aliquot the lysate and incubate with this compound or vehicle (DMSO) for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., Pronase) at varying concentrations to the lysates and incubate for a defined time (e.g., 15-30 minutes) at room temperature.
-
-
Stop Digestion:
-
Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation (e.g., boiling in SDS-PAGE sample buffer).
-
-
Analysis of Protein Digestion:
-
Perform Western blotting as described in the CETSA protocol to detect the amount of intact Autotaxin remaining in each sample.
-
-
Data Analysis:
-
Compare the band intensities of intact Autotaxin in the this compound-treated samples to the vehicle-treated samples at each protease concentration. Increased resistance to proteolysis in the presence of the inhibitor indicates target engagement.
-
Autotaxin Activity Assays
This assay measures the enzymatic activity of Autotaxin in a cell-free system using a fluorogenic substrate.[6][7]
Materials:
-
Recombinant human Autotaxin
-
This compound
-
Fluorogenic Autotaxin substrate (e.g., FS-3)
-
Assay buffer (e.g., Tris-HCl, pH 9.0, containing NaCl, MgCl2, CaCl2, and Triton X-100)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of recombinant Autotaxin in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle), and the Autotaxin enzyme solution.
-
Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measure Fluorescence:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This assay measures the activity of secreted Autotaxin from cultured cells.
Materials:
-
Cells that secrete Autotaxin
-
Serum-free cell culture medium
-
This compound
-
Conditioned medium collection reagents
-
Autotaxin activity assay kit (colorimetric or fluorometric)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Replace the growth medium with serum-free medium containing various concentrations of this compound or vehicle.
-
Incubate for a defined period (e.g., 24-48 hours) to allow for Autotaxin secretion and activity.
-
-
Collect Conditioned Medium:
-
Collect the conditioned medium from each well.
-
Centrifuge to remove any detached cells or debris.
-
-
Measure Autotaxin Activity:
-
Use a commercial Autotaxin activity assay kit (e.g., based on choline (B1196258) release or a fluorogenic substrate) to measure the ATX activity in the conditioned medium samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Autotaxin activity to the number of cells or total protein content in the corresponding wells.
-
Plot the normalized activity as a function of the this compound concentration to determine its inhibitory effect in a cellular context.
-
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers to assess the target engagement of this compound in cells. By employing a combination of biophysical methods like CETSA and DARTS to confirm direct binding in the cellular environment, alongside functional activity assays, a thorough understanding of the inhibitor's mechanism of action can be achieved. This multi-faceted approach is essential for the confident progression of Autotaxin inhibitors in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 6. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 7. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Autotaxin-IN-6 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Autotaxin-IN-6 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a potent inhibitor of Autotaxin (ATX), an enzyme that produces the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling pathway is implicated in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[3][4][5] Like many small molecule inhibitors, this compound is a hydrophobic compound, which often leads to poor solubility in aqueous solutions like cell culture media.[6][7] This low solubility can cause the compound to precipitate, making it difficult to achieve an accurate and effective concentration in experiments, potentially leading to inconsistent or unreliable results.[8]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.[9][10] Always use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect compound stability and solubility.[10] For detailed steps, refer to the protocol for "Preparing a High-Concentration Stock Solution."
Q3: My this compound precipitated immediately after I added the DMSO stock to my cell culture medium. What went wrong?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[11] Several factors can contribute to this:
-
High Final DMSO Concentration: While DMSO aids initial dissolution, its concentration in the final culture medium should typically be kept below 0.5% to minimize cytotoxicity.[11]
-
Localized High Concentration: Adding the stock solution too quickly can create localized areas of high compound concentration, promoting precipitation before it can disperse.[11]
-
Temperature Shock: Adding a room-temperature stock solution to cold media can decrease solubility.[6][12]
-
Media Components: Interactions with serum proteins or other components in the media can sometimes affect solubility.[6]
To prevent this, add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing or swirling.[6][11] An intermediate dilution step is also highly recommended.[11][12]
Q4: What is the best way to dilute the stock solution into my aqueous assay buffer or cell culture medium to avoid precipitation?
A serial dilution or intermediate dilution step is the most effective method.[10][11][12] Instead of adding the highly concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of media or a DMSO/media mixture. This gradual reduction in solvent concentration helps keep the compound in solution. For a detailed guide, see the "Protocol for Preparing Working Solutions."
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?
You can determine the "apparent solubility" in your specific cell culture medium by performing a serial dilution experiment. This involves preparing a range of concentrations of the inhibitor in your medium, incubating them under your experimental conditions (e.g., 37°C, 5% CO2), and observing for precipitation.[12] The highest concentration that remains clear, both visually and under a microscope, is the approximate maximum soluble concentration.[11][12] Refer to the "Protocol for Determining Apparent Solubility" for a step-by-step guide.
Q6: Are there other techniques or excipients that can help improve the solubility of this compound?
Yes, several formulation strategies can enhance the solubility of poorly soluble compounds:[13][14][15]
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility.[16][17] However, toxicity and effects on the assay must be carefully evaluated.
-
Surfactants: These can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[16][18]
-
Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[14][16]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[18][19]
The selection of a suitable technique depends on the specific properties of the compound and the requirements of the in vitro assay.[13]
Troubleshooting Guide: Inhibitor Precipitation
This guide addresses common causes of this compound precipitation and provides solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation (Cloudiness upon adding stock to media) | Poor Aqueous Solubility & High Local Concentration: The compound is "crashing out" of solution when transferred from DMSO to the aqueous medium.[6][11] | 1. Use an Intermediate Dilution Step: First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture. Then, add this intermediate dilution to the final culture volume.[11][12] 2. Slow Addition & Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.[9][11] 3. Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.[6][11] |
| Delayed Precipitation (Precipitate forms hours or days after addition) | Compound Saturation: The working concentration is above the compound's solubility limit in the specific medium over time. Temperature Fluctuations: Removing plates from the incubator for analysis can cause temperature drops, reducing solubility.[12] Media Evaporation: In long-term experiments, evaporation can increase the compound's effective concentration, leading to precipitation.[12] | 1. Determine Apparent Solubility: Perform a solubility test to find the maximum stable concentration in your medium (see protocol below).[11] 2. Minimize Temperature Changes: Use a heated stage on your microscope and minimize the time plates are outside the incubator.[11][12] 3. Prevent Evaporation: Use plates with low-evaporation lids or seal them with gas-permeable membranes for long-term cultures. Ensure the incubator is properly humidified.[12] |
| Stock Solution Issues (Visible crystals or particles in the DMSO stock) | Improper Storage: DMSO is hygroscopic and can absorb water, reducing its solvating power. Concentration Too High: The stock concentration may be too high for long-term stability. | 1. Re-dissolve: Gently warm the solution (e.g., 37°C water bath) and vortex vigorously to re-dissolve the precipitate.[6] 2. Use Anhydrous DMSO: Always use fresh, high-quality anhydrous DMSO for preparing stock solutions.[10] 3. Prepare Fresh Stocks: Prepare fresh stock solutions more frequently and consider storing them at a slightly lower concentration.[6] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Target | Autotaxin (ATX) / ENPP2 | [1] |
| IC₅₀ | 30 nM | [1][2] |
| Solubility in DMSO | ≥ 10 mM (typical for similar inhibitors) | [10] |
| Aqueous Solubility | Low (requires formulation strategies) | [6][7] |
Table 2: Common Solvents for In Vitro Assays
| Solvent | Typical Final Concentration | Notes |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Most common co-solvent for initial stock. Can be cytotoxic at higher concentrations. Always include a vehicle control.[11] |
| Ethanol | < 1% | Can be used as a co-solvent but may have biological effects on cells.[17] |
| PEG 400 | Variable | A less toxic co-solvent, often used in in vivo formulations, but can also be used in vitro.[19] |
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for several minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[9][10]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Preparing Working Solutions in Cell Culture Media (Serial Dilution)
This protocol describes the preparation of a 1 µM final concentration from a 10 mM DMSO stock, keeping the final DMSO concentration at 0.1%.
-
Pre-warm your complete cell culture medium to 37°C.[11]
-
Prepare an Intermediate Dilution (100 µM): Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed medium. Mix thoroughly by gentle pipetting. This creates a 100 µM solution in 1% DMSO.
-
Prepare the Final Working Solution (1 µM): Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed medium. Mix gently.
-
This results in a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control using the same dilution steps with DMSO only. Use the working solution immediately after preparation.[10]
Protocol 3: Determining Apparent Solubility in Cell Culture Medium
-
Prepare a series of dilutions of this compound in your complete cell culture medium in a multi-well plate (e.g., 96-well). Concentrations could range from 0.1 µM to 50 µM. Ensure the final DMSO concentration is constant across all wells. Include a DMSO-only vehicle control.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).[12]
-
Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[12]
-
For a more sensitive assessment, take a small aliquot from each well and examine it under a microscope to look for crystalline structures.[9][11]
-
The highest concentration that remains completely clear at all time points is the apparent soluble concentration of this compound under your specific experimental conditions.[11][12]
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.[3][5][20]
Caption: Recommended experimental workflow for diluting this compound to minimize precipitation.[10][11]
Caption: A logical flowchart for troubleshooting common precipitation issues in cell culture.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. ijpbr.in [ijpbr.in]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Autotaxin-IN-6 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Autotaxin-IN-6, a potent small molecule inhibitor of Autotaxin (ATX), in cell culture experiments. Our goal is to help you achieve reliable, on-target results by providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Autotaxin (ATX) with a reported IC50 of 30 nM.[1] Its primary function is to block the lysophospholipase D (lysoPLD) activity of ATX. This prevents the conversion of lysophosphatidylcholine (B164491) (LPC) to the bioactive lipid, lysophosphatidic acid (LPA).[1] By reducing LPA production, this compound effectively dampens the signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs).[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental conditions. A common starting point for potent enzyme inhibitors in cell-based assays is to use a concentration 5 to 10 times higher than the IC50 value to ensure complete inhibition of the target enzyme.[1] Given that this compound has an IC50 of 30 nM, a starting concentration range of 150 nM to 300 nM is a reasonable starting point for many cell-based experiments.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO up to 10 mM.[1] For experimental use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] When preparing working solutions, the final concentration of DMSO in the cell culture media should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture and provides a structured approach to troubleshooting.
Problem 1: No observable effect of this compound on the expected downstream signaling or cellular phenotype (e.g., cell migration).
| Possible Cause | Troubleshooting Steps |
| Inhibitor Inactivity or Degradation | - Verify Stock Solution: Prepare a fresh stock solution of this compound. Avoid using old stock solutions that may have undergone degradation. - Proper Storage: Ensure the inhibitor has been stored correctly at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[1] |
| Suboptimal Inhibitor Concentration | - Perform a Dose-Response Curve: Titrate this compound across a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Low Autotaxin Expression or Activity in the Cell Line | - Confirm ATX Expression: Verify the expression of Autotaxin (ENPP2) in your cell line at both the mRNA (qRT-PCR) and protein (Western blot or ELISA of conditioned media) levels. - Measure ATX Activity: If possible, perform an ATX activity assay on the cell culture supernatant to confirm the presence of active enzyme. |
| Redundant Signaling Pathways | - Investigate Alternative Pathways: The cellular phenotype you are observing may be regulated by pathways independent of ATX-LPA signaling. Consult the literature for potential redundant or compensatory signaling mechanisms in your experimental model. |
| Experimental Errors | - Calibrate Pipettes: Ensure all pipettes are properly calibrated.[1] - Prepare Fresh Dilutions: Make fresh working dilutions for each experiment.[1] |
Problem 2: Observed cellular toxicity or unexpected phenotypes at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Use the Lowest Effective Concentration: Once the optimal concentration is determined from the dose-response curve, use the lowest concentration that gives the desired on-target effect to minimize off-target binding. - Use a Structurally Unrelated ATX Inhibitor: Confirm your phenotype with a different, structurally distinct ATX inhibitor. If both inhibitors produce the same effect, it is more likely to be an on-target effect. - Perform a Rescue Experiment: If the observed phenotype is due to the inhibition of LPA production, adding exogenous LPA to the cell culture medium should rescue the effect. |
| Solvent (DMSO) Toxicity | - Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%.[1] - Include a Vehicle Control: Always include a vehicle-only (DMSO) control in your experiments to distinguish between inhibitor-specific effects and solvent effects. |
| Cell Line Sensitivity | - Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to determine if the observed phenotype is a secondary consequence of cytotoxicity. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Autotaxin (ATX/ENPP2) | [1] |
| IC50 | 30 nM | [1] |
| Solubility | Up to 10 mM in DMSO | [1] |
| Recommended Starting Concentration (Cell Culture) | 150 - 300 nM | [1] |
| Storage | -20°C or -80°C (in DMSO) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest effective concentration of this compound that elicits the desired biological response while minimizing potential off-target effects.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your desired assay to measure the biological response (e.g., cell migration assay, proliferation assay, or Western blot for a downstream signaling marker).
-
Data Analysis: Plot the biological response as a function of the this compound concentration. Determine the EC50 (half-maximal effective concentration) and select the lowest concentration that gives a maximal or near-maximal effect for future experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound is binding to its intended target, Autotaxin, within the cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Autotaxin protein remaining using a method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble Autotaxin as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A successful binding event will stabilize the protein, resulting in a rightward shift of the melting curve for the inhibitor-treated sample compared to the control.
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
Technical Support Center: Optimizing Autotaxin-IN-6 Concentration for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of Autotaxin (ATX) inhibitors, with a focus on compounds structurally or functionally similar to Autotaxin-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Autotaxin inhibitors like this compound?
A1: Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][2][3] LPA is a bioactive lipid that signals through at least six G-protein coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, survival, and angiogenesis.[1][3][4] Autotaxin inhibitors like this compound are designed to block the catalytic activity of ATX, thereby reducing the production of extracellular LPA and mitigating its downstream signaling effects.[3][5]
Q2: What are the common animal models used for in vivo studies with Autotaxin inhibitors?
A2: A variety of rodent models are used to evaluate the efficacy of Autotaxin inhibitors in different pathological conditions. Common models include rats and mice. For instance, in glaucoma research, both the experimental autoimmune glaucoma (EAG) and ischemia/reperfusion models in rats have been utilized.[5] For liver fibrosis studies, male Wistar rats fed a choline-deficient, L-amino acid-defined (CDAA) diet are a common model.[6] Mouse models of nonalcoholic steatohepatitis (NASH) and bleomycin-induced pulmonary fibrosis are also frequently employed.[7][8]
Q3: How should I prepare and administer this compound for in vivo experiments?
A3: The preparation and administration route will depend on the specific inhibitor's properties and the experimental design. For oral administration (p.o.), inhibitors are often dissolved in an aqueous solution containing agents to improve solubility and stability, such as Tween (e.g., 0.1%) and Natrosol (e.g., 0.5%).[6] For intravenous (i.v.) administration, a solution containing a solubilizing agent like cyclodextrin (B1172386) (e.g., 20% in water) may be used.[6] It is crucial to determine the optimal formulation for your specific Autotaxin inhibitor to ensure bioavailability.
Q4: What is a typical starting dose for an Autotaxin inhibitor in vivo?
A4: The optimal dose of an Autotaxin inhibitor can vary significantly based on the compound's potency, its pharmacokinetic and pharmacodynamic properties, the animal model, and the disease being studied. Preclinical studies with various ATX inhibitors have reported a wide range of effective doses. For example, oral doses in rats have ranged from 10 µmol·kg⁻¹ to 30 mg/kg.[6][9] In mice, oral gavage has been performed with doses as high as 120 mg/kg for several weeks.[10] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q5: What is the expected outcome of successful Autotaxin inhibition in vivo?
A5: The primary pharmacodynamic effect of a potent Autotaxin inhibitor is a significant reduction in plasma LPA levels.[5][6] Studies have shown that effective inhibitors can lower plasma LPA by over 90%.[9][11] The therapeutic outcome will depend on the disease model. For example, in models of fibrosis, a successful intervention would lead to a reduction in fibrotic markers.[7] In glaucoma models, a reduction in retinal ganglion cell loss has been observed.[5]
Troubleshooting Guide
Q1: I am observing high variability in my plasma LPA measurements. What could be the cause?
A1: High variability in plasma LPA levels can arise from several factors:
-
Sample Handling: LPA levels can be artifactually elevated due to platelet activation during blood collection and processing.[12] It is crucial to use appropriate anticoagulants and follow a consistent and rapid protocol for plasma isolation.
-
Assay Sensitivity: Ensure that the analytical method used for LPA quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is validated and has sufficient sensitivity and specificity for the LPA species of interest.[13]
-
Animal-to-Animal Variation: Biological variability between animals can contribute to differences in baseline LPA levels and drug response. Ensure proper randomization of animals into control and treatment groups.
Q2: My Autotaxin inhibitor is not showing the expected efficacy in vivo, despite showing good potency in vitro. What should I investigate?
A2: A discrepancy between in vitro potency and in vivo efficacy can be attributed to several factors related to the drug's pharmacokinetic properties:
-
Poor Oral Bioavailability: The compound may have low absorption from the gastrointestinal tract. Consider reformulating the drug or using a different administration route (e.g., intravenous or intraperitoneal injection).
-
Rapid Metabolism: The inhibitor might be quickly metabolized and cleared from the circulation. Conduct pharmacokinetic studies to determine the compound's half-life and exposure in plasma.[11]
-
Insufficient Target Engagement: The administered dose may not be sufficient to achieve a high enough concentration at the site of action to effectively inhibit Autotaxin. A dose-escalation study and measurement of target engagement (i.e., reduction in LPA levels in plasma or tissue) are recommended.
Q3: I am observing off-target effects or toxicity in my animal model. What are the potential causes and solutions?
A3: Off-target effects and toxicity can be a concern with any therapeutic agent.
-
Lack of Specificity: The inhibitor may be interacting with other enzymes or receptors. It is important to profile the inhibitor against a panel of related and unrelated targets to assess its selectivity.
-
Vehicle-Related Toxicity: The vehicle used to dissolve and administer the inhibitor could be causing adverse effects. Always include a vehicle-only control group in your experiments to rule out this possibility.
-
Metabolite-Induced Toxicity: A metabolite of the inhibitor, rather than the parent compound, could be responsible for the observed toxicity. Investigating the metabolic profile of the compound can provide insights.
Quantitative Data Summary
Table 1: Examples of In Vivo Dosing of Autotaxin Inhibitors in Rodent Models
| Inhibitor | Animal Model | Administration Route | Dose | Key Finding |
| Ex_31 | Male Han Wistar Rats | Oral (p.o.) | 10 µmol·kg⁻¹ | Significant reduction in plasma LPA levels.[6] |
| Ex_31 | Male Han Wistar Rats | Intravenous (i.v.) | 1 µmol·kg⁻¹ | Characterization of pharmacokinetic profile.[6] |
| PF-8380 | Rat | Oral (p.o.) | 30 mg/kg | >95% reduction in plasma and air pouch LPA.[9] |
| PF-8380 | Female Mice | Oral gavage | 120 mg/kg for 3 weeks | Well-tolerated with no effect on body weight.[10] |
| PAT-505 | Mouse model of NASH | Oral (p.o.) | Not specified | Robustly reduced liver fibrosis.[7] |
| GLPG1690 | Healthy Human Subjects | Single Oral Dose | 20 mg to 1500 mg | Well-tolerated with dose-proportional increase in exposure.[11][14] |
| GLPG1690 | Healthy Human Subjects | Multiple Oral Doses | Up to 1000 mg for 14 days | Continuous reduction of plasma LPA18:2 levels of >60%.[11] |
Experimental Protocols & Visualizations
Autotaxin-LPA Signaling Pathway
The Autotaxin-LPA signaling axis is a key pathway in various physiological and pathological processes. Autotaxin (ATX) is a secreted enzyme that converts lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA).[2][4] LPA then binds to its G-protein coupled receptors (LPAR1-6), activating downstream signaling cascades such as Ras/Raf, RhoA, PI3K, and MAPK.[2][4] This signaling pathway is involved in cell proliferation, survival, migration, and angiogenesis.[4]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
General In Vivo Experimental Workflow
A typical in vivo experiment to evaluate an Autotaxin inhibitor involves several key steps, from animal acclimatization to data analysis. The workflow ensures that the experiment is conducted in a systematic and reproducible manner.
Caption: A generalized workflow for in vivo experiments with Autotaxin inhibitors.
Troubleshooting Logic for In Vivo Experiments
When encountering unexpected results in your in vivo experiments, a logical troubleshooting process can help identify the root cause. This involves systematically evaluating each stage of the experimental workflow.
Caption: A troubleshooting decision tree for in vivo Autotaxin inhibitor experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Recent advances in targeting the autotaxin-lysophosphatidate-lipid phosphate phosphatase axis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autotaxin and Its Product Lysophosphatidic Acid Suppress Brown Adipose Differentiation and Promote Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Autotaxin-IN-6
Welcome to the technical support center for Autotaxin-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this potent autotaxin (ATX) inhibitor. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in easily comparable tables.
Understanding this compound
This compound is a potent inhibitor of autotaxin (ATX), the primary enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA). With an IC50 value of 30 nM, it is a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis, particularly in cancer research where it has been shown to reduce cell migration.[1] It functions by preventing the activation of LPA receptors, such as LPA1, and their downstream signaling pathways.[1]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C35H54BNO6 |
| Molecular Weight | 595.62 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the use of this compound, leading to inconsistent or unexpected results.
Q1: My IC50 value for this compound is significantly different from the reported 30 nM. What could be the cause?
Several factors can contribute to variability in IC50 values. Consider the following:
-
Assay Conditions: The IC50 of an inhibitor is highly dependent on the specific conditions of your assay. Factors such as substrate concentration, enzyme concentration, buffer composition (pH, ionic strength), and incubation time can all influence the apparent potency of the inhibitor. Ensure that your assay conditions are consistent across experiments.
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous buffers. Precipitation of the compound will lead to a lower effective concentration and an artificially high IC50. Always ensure the inhibitor is fully dissolved in your final assay buffer. The stability of the compound in your specific assay medium and under your experimental conditions (e.g., temperature, light exposure) should also be considered.
-
Enzyme Purity and Activity: The source and purity of the recombinant autotaxin enzyme can affect inhibitor potency. Ensure you are using a high-quality, active enzyme preparation.
-
Substrate Choice: Different assays may use different substrates for autotaxin, such as lysophosphatidylcholine (B164491) (LPC) or synthetic substrates like FS-3 or bis-(p-nitrophenyl) phosphate (B84403) (BNPP).[2][3] The kinetics of inhibition can vary with the substrate used.
Troubleshooting Steps:
-
Confirm Solubility: Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO). When diluting into your aqueous assay buffer, ensure the final solvent concentration is low (typically <1%) to avoid precipitation and solvent effects on the enzyme.[2] Visually inspect for any signs of precipitation.
-
Optimize Assay Parameters: If possible, determine the Michaelis-Menten constant (Km) for your substrate under your assay conditions. Ideally, inhibitor studies should be conducted at a substrate concentration at or below the Km.
-
Include Control Compounds: Always include a known, well-characterized autotaxin inhibitor (e.g., HA-155) as a positive control to validate your assay setup.[2]
-
Verify Enzyme Activity: Run a control reaction without any inhibitor to ensure your autotaxin enzyme is active.
Q2: I'm observing high background signal or non-specific inhibition in my biochemical assay.
High background or non-specific effects can be caused by several factors related to the inhibitor itself or the assay format.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. This often results in a steep, non-sigmoidal dose-response curve.
-
Assay Interference: The compound may interfere with the detection method of your assay. For example, in fluorescence-based assays, the compound could be autofluorescent or quench the fluorescent signal. In absorbance-based assays, the compound's color could interfere with the readings.
Troubleshooting Steps:
-
Test for Aggregation: Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the inhibition is due to aggregation, the presence of a detergent should reduce or eliminate the effect.
-
Run Interference Controls: To check for autofluorescence or absorbance interference, run a control plate with this compound at various concentrations in the assay buffer without the enzyme or other reaction components.
-
Use an Orthogonal Assay: Confirm your results using a different assay method that relies on an alternative detection principle. For example, if you are using a fluorescence-based assay, try a colorimetric or mass spectrometry-based method.
Q3: My results with this compound in cell-based assays are inconsistent or do not correlate with my biochemical data.
Discrepancies between biochemical and cell-based assays are common and can arise from several cellular factors.
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Inhibitor Stability and Metabolism: The compound may be unstable in cell culture media or be metabolized by cellular enzymes, leading to a decrease in its effective concentration over time.
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its intracellular accumulation.
-
Protein Binding: The inhibitor may bind to serum proteins in the culture medium or other cellular components, sequestering it away from its target, autotaxin.
-
Off-Target Effects: At the concentrations used in cell-based assays, this compound might have off-target effects that contribute to the observed phenotype, complicating the interpretation of the results.
Troubleshooting Steps:
-
Optimize Incubation Time and Concentration: Perform time-course and dose-response experiments to determine the optimal conditions for observing the desired effect.
-
Assess Compound Stability: To check for stability, incubate this compound in your cell culture medium for the duration of your experiment, and then test its remaining activity in a biochemical assay.
-
Reduce Serum Concentration: If feasible for your cell type, reduce the serum concentration in your culture medium to minimize protein binding effects. Remember to include appropriate vehicle controls with the same serum concentration.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to confirm that the observed cellular effect is due to autotaxin inhibition.
-
Confirm Target Engagement: Whenever possible, use a downstream biomarker to confirm that this compound is engaging its target in the cells. For example, you could measure the levels of LPA produced by the cells.
Experimental Protocols and Workflows
Below are detailed methodologies for key experiments involving autotaxin inhibitors. These can be adapted for use with this compound.
Biochemical Autotaxin Inhibition Assay (Colorimetric)
This protocol is adapted from a commercially available autotaxin inhibitor screening kit and measures the cleavage of the substrate bis-(p-nitrophenyl) phosphate (BNPP).[2]
Materials:
-
Recombinant Human Autotaxin
-
Autotaxin Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)[2]
-
bis-(p-nitrophenyl) phosphate (BNPP) substrate
-
This compound
-
Positive Control Inhibitor (e.g., HA-155)[2]
-
Vehicle (e.g., DMSO)
-
96-well plate
-
Plate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Autotaxin Assay Buffer.
-
Dilute the recombinant autotaxin in the assay buffer. Keep the enzyme on ice.
-
Reconstitute the BNPP substrate in the assay buffer.
-
Prepare a dilution series of this compound in the vehicle. Further dilute in assay buffer to the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and is below 1%.[2]
-
-
Plate Setup:
-
100% Initial Activity Wells (n=3): Add assay buffer, diluted autotaxin, and vehicle.
-
Inhibitor Wells (n=3 per concentration): Add assay buffer, diluted autotaxin, and the this compound dilution.
-
Positive Control Wells (n=3): Add assay buffer, diluted autotaxin, and the positive control inhibitor.
-
Background Wells (n=3): Add assay buffer and vehicle (no enzyme).
-
-
Assay Performance:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the BNPP substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.[2]
-
Read the absorbance at 405-415 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Biochemical Assay Troubleshooting Workflow
Cell Migration (Wound Healing) Assay
This protocol provides a general framework for a wound healing assay to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
24-well tissue culture plates
-
Pipette tips (p200) or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once the cells are confluent, you may want to serum-starve them for a few hours to reduce baseline proliferation and migration.
-
Creating the Wound: Use a p200 pipette tip to make a straight scratch across the center of each well.
-
Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells.
-
Treatment: Add medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture an image of the scratch in each well (this will be your 0-hour time point). Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4, 8, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour image. Compare the rate of wound closure between the treated and control groups.
Cell-Based Assay Troubleshooting Workflow
Signaling Pathway
This compound exerts its effects by inhibiting the ATX-LPA signaling pathway. The simplified canonical pathway is illustrated below.
References
Technical Support Center: Autotaxin-IN-6 Stability in Long-Term Studies
Welcome to the Technical Support Center for Autotaxin-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in long-term studies, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental settings?
A1: this compound, being a boronic acid-containing compound, is primarily susceptible to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated in aqueous solutions and can be influenced by pH, temperature, and the presence of certain catalysts.
-
Oxidation: The boronic acid moiety can be oxidized, converting it into a hydroxyl group (a phenol) and boric acid. This can be triggered by dissolved oxygen in the experimental medium or by the presence of reactive oxygen species (ROS).
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of this compound. Based on supplier recommendations for this compound and similar compounds, the following storage conditions are advised:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
For long-term studies, it is highly recommended to prepare fresh working solutions from a frozen stock aliquot for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: Can the vicinal diols in the steroid-like core of this compound affect its stability?
A3: Yes, the presence of vicinal diols (hydroxyl groups on adjacent carbons) in the steroidal scaffold of this compound can have a stabilizing effect. Boronic acids can reversibly form cyclic boronate esters with diols. This intramolecular ester formation can protect the boronic acid group from degradation pathways like protodeboronation and oxidation. The stability of these esters is dependent on factors like pH and the stereochemistry of the diols.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to its degradation?
A4: Yes, inconsistent results are a common consequence of compound instability. If this compound degrades during your long-term cell culture experiments, the effective concentration of the active inhibitor will decrease over time, leading to variability in your results. It is crucial to assess the stability of the compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Cell Culture
-
Possible Cause: Degradation of the boronic acid moiety in the aqueous and oxygen-rich environment of the cell culture medium at 37°C. Components in the serum or media may also contribute to degradation.
-
Troubleshooting Steps:
-
Perform a Stability Check: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. A detailed protocol is provided below.
-
Replenish the Compound: For very long-term studies (e.g., several days), consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Include Antioxidants: Consider the addition of a mild, cell-compatible antioxidant to the culture medium to mitigate oxidative degradation. However, this should be carefully validated to ensure it does not interfere with your experimental model.
-
Use Serum-Free Media (if possible): If your experiment allows, test the stability and activity in serum-free versus serum-containing media. Some serum components can either stabilize or destabilize small molecules.
-
Issue 2: Precipitation of this compound in Aqueous Buffers or Media
-
Possible Cause: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation can occur when diluting a concentrated DMSO stock into an aqueous solution.
-
Troubleshooting Steps:
-
Optimize Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit.
-
Control DMSO Concentration: Keep the final DMSO concentration in your experimental medium as low as possible (typically <0.5%) and consistent across all samples, including vehicle controls.
-
Proper Dilution Technique: When preparing working solutions, add the DMSO stock of this compound to the aqueous buffer or medium drop-wise while gently vortexing to facilitate mixing and prevent localized precipitation.
-
Prepare Fresh Dilutions: Always prepare fresh aqueous dilutions of this compound for each experiment. Do not store the compound in aqueous buffers for extended periods.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile cell culture medium (with and without serum, as required)
-
Sterile multi-well plates or microcentrifuge tubes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solution into sterile wells or tubes and incubate at 37°C in a CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution. The 0-hour time point should be collected immediately after preparation.
-
Sample Quenching and Protein Precipitation: To each aliquot, add 3 volumes of cold acetonitrile to stop any further degradation and precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS method to quantify the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Illustrative Stability Data (Hypothetical):
| Time (hours) | % Remaining (DMEM + 10% FBS) | % Remaining (PBS, pH 7.4) |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 2 | 98 ± 3.5 | 99 ± 2.5 |
| 8 | 92 ± 4.1 | 95 ± 3.2 |
| 24 | 75 ± 5.6 | 88 ± 4.5 |
| 48 | 58 ± 6.2 | 81 ± 5.1 |
Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes only.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Optimizing Delivery of Autotaxin-IN-6 in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively delivering Autotaxin-IN-6 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Autotaxin (ATX), with an IC50 value of 30 nM.[1] Autotaxin is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[2][3][4][5][6][7] LPA then binds to at least six G protein-coupled receptors (LPAR1-6) to trigger various downstream signaling pathways involved in cell proliferation, migration, and survival.[4][5] By inhibiting ATX, this compound reduces the production of LPA, thereby blocking its downstream effects, which are implicated in conditions like fibrosis and cancer.[2][8][9]
Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?
A2: Like many small molecule inhibitors, this compound is a hydrophobic compound. This characteristic presents a significant challenge for in vivo delivery, as it has poor aqueous solubility.[10][11][12] Therefore, a suitable vehicle is required to dissolve or suspend the compound for administration to animal models. The choice of vehicle is critical to ensure bioavailability and avoid precipitation at the injection site or during circulation.
Q3: Can I dissolve this compound in water or saline for injection?
A3: No, it is not recommended. Due to its hydrophobic nature, this compound will not adequately dissolve in purely aqueous solutions like water, saline, or phosphate-buffered saline (PBS). Attempting to do so will result in poor bioavailability and non-homogenous dosing. An organic co-solvent or a specialized formulation vehicle is necessary.
Troubleshooting Guide: Formulation and Administration
Issue 1: The compound (this compound) is not dissolving in the chosen vehicle.
-
Question: I am trying to dissolve this compound, but it remains a powder or suspension. What should I do?
-
Answer:
-
Initial Solubilization: First, dissolve this compound in a 100% organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Gentle warming (to 37°C) and vortexing can aid this process.
-
Check Co-Solvent Ratios: If you are preparing a final formulation with co-solvents, ensure the ratio is appropriate. Hydrophobic compounds often require a multi-component vehicle. A common starting point for intraperitoneal (i.p.) injection is a vehicle containing DMSO, PEG400, Tween 80, and saline.[13][14]
-
Order of Mixing: The order in which you mix vehicle components is critical. Always add the aqueous component (saline or PBS) to the organic solvent mixture last, and do so slowly while vortexing to prevent the compound from precipitating.
-
Issue 2: The compound precipitates after adding the aqueous component or upon injection.
-
Question: My this compound formulation looks clear initially, but it turns cloudy or forms a precipitate when I add saline or after a short time. How can I fix this?
-
Answer:
-
Reduce Final Aqueous Content: The final percentage of the aqueous component (e.g., saline) may be too high for the compound to remain in solution. Try decreasing the volume of saline and increasing the volume of solubilizing agents like PEG400 or using a surfactant like Tween 80.
-
Incorporate a Surfactant: Surfactants like Tween 80 or Cremophor EL are essential for creating stable micro-emulsions or micellar solutions that improve the solubility and stability of hydrophobic drugs.
-
Consider a Suspension: If solubility remains an issue, preparing a homogenous suspension for oral (p.o.) or i.p. administration is a viable alternative. This typically involves a vehicle containing a suspending agent like carboxymethylcellulose (CMC).[13] Ensure the suspension is uniform through consistent vortexing before drawing each dose.
-
Issue 3: I am observing adverse effects or toxicity in the vehicle control group.
-
Question: The animals in my vehicle control group are showing signs of distress or irritation. What could be the cause?
-
Answer:
-
Co-Solvent Toxicity: Some organic solvents can be toxic at high concentrations.[14] For example, the final concentration of DMSO for in vivo use should generally be kept low (typically ≤10%). High concentrations of PEG400 or Tween 80 can also sometimes cause issues.
-
Vehicle Optimization: It is crucial to run a pilot study to determine the maximum tolerated dose (MTD) of your chosen vehicle. If toxicity is observed, adjust the vehicle composition by reducing the concentration of the problematic co-solvent.
-
Alternative Vehicles: Explore other vehicle options. For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be used for oral or subcutaneous routes.[13][14] Another option is using cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.[13]
-
Quantitative Data and Formulation Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target | Autotaxin (ATX/ENPP2) | [1] |
| IC50 | 30 nM | [1] |
| Mechanism | Reduces LPA production | [2][4] |
| Solubility | Poor in water; Soluble in DMSO | General knowledge for hydrophobic inhibitors |
Table 2: Example Vehicle Formulations for Hydrophobic Compounds
| Formulation Type | Route | Components & Example Ratios | Key Considerations | Reference |
|---|---|---|---|---|
| Solution | i.p., i.v., p.o. | DMSO/PEG400/Saline: Up to 10% DMSO, 30-40% PEG400, 50-60% Saline | Good for initial screening. DMSO concentration should be minimized. | [13][14] |
| Emulsion/Micellar | i.p., i.v., p.o. | DMSO/PEG400/Tween 80/Saline: 5% DMSO, 30% PEG400, 5% Tween 80, 60% Saline | Tween 80 improves stability and can reduce precipitation. | [13][14] |
| Suspension | p.o., i.p. | CMC/Tween 80/Water: 0.5-1% Carboxymethylcellulose (CMC), 0.1-0.5% Tween 80 in sterile water | Requires uniform suspension before each dose. Not suitable for i.v. route. | [13] |
| Cyclodextrin | i.p., i.v. | HP-β-CD in Saline: 20-40% (w/v) Hydroxypropyl-β-cyclodextrin in saline | Dramatically increases aqueous solubility. Can alter pharmacokinetics. |[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a final concentration of 10 mg/mL.
-
Dissolve: Vortex the tube thoroughly. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Dosing Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a common vehicle composed of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline . The final drug concentration should be calculated based on the desired dose (e.g., mg/kg) and the dosing volume (e.g., 10 mL/kg).
-
Example Calculation for a 10 mg/kg dose:
-
Dosing volume: 10 mL/kg
-
Required final concentration: 1 mg/mL
-
-
Prepare Vehicle Pre-mix: In a sterile conical tube, combine the organic solvents and surfactant first. For 10 mL of final formulation:
-
Add 4 mL of PEG400.
-
Add 0.5 mL of Tween 80.
-
Vortex thoroughly to mix.
-
-
Add Drug Stock:
-
Add 0.5 mL of your 10 mg/mL this compound stock solution (in DMSO) to the organic pre-mix.
-
Vortex until the solution is clear and homogenous.
-
-
Add Aqueous Component:
-
Slowly add 5 mL of sterile saline to the mixture while continuously vortexing . This is a critical step to prevent precipitation.
-
The final volume is 10 mL, and the final concentration of this compound is 0.5 mg/mL. Adjust the stock concentration or volumes as needed to achieve your target final concentration.
-
-
Final Check: Ensure the final formulation is a clear, homogenous solution. Prepare this formulation fresh on the day of use. Before administration, gently warm the solution to room temperature and vortex again.
Visualizations: Pathways and Workflows
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing an this compound dosing formulation.
Caption: Troubleshooting logic for vehicle formulation and compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 10. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
challenges in synthesizing Autotaxin-IN-6 and potential solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Autotaxin-IN-6 (also referred to as compound 23 in select literature). It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: I am observing a low yield during the hydrolysis of the boronate ester precursor (compound 22) to obtain this compound (compound 23). What are the potential causes and solutions?
Answer:
Low yields in the final hydrolysis step are a common issue. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The hydrolysis of the pinacol (B44631) boronate ester to the boronic acid may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure vigorous stirring to maximize the interaction between the biphasic components of the reaction mixture.
-
-
Product Degradation: Boronic acids can be unstable under certain conditions.
-
Solution: Maintain the reaction at room temperature as specified. Avoid excessive heat or prolonged exposure to acidic or basic conditions not outlined in the protocol.
-
-
Issues with Work-up: The extraction process might be inefficient, leading to loss of product.
-
Solution: Ensure thorough extraction with ethyl acetate. Perform multiple extractions (at least 3x) of the aqueous phase to maximize the recovery of this compound. The use of a separatory funnel should be optimized to minimize the loss of the organic layer.
-
-
Purity of Starting Material: The purity of the boronate ester precursor (compound 22) is crucial.
-
Solution: Ensure that the starting material is of high purity. Any impurities can interfere with the hydrolysis and complicate the purification of the final product. If necessary, purify the precursor again before proceeding with the hydrolysis.
-
Question 2: I am facing difficulties with the purification of this compound. What are the recommended methods and how can I optimize them?
Answer:
Purification of boronic acids can be challenging due to their polarity and potential for forming anhydrides.
-
Primary Purification Method: The primary method for purification involves a work-up procedure that includes washing the crude product.
-
Protocol: After the reaction, the mixture is filtered through silica (B1680970) gel. The filtrate is then extracted with water. The organic phase is separated, and the aqueous phase is further extracted with ethyl acetate. The combined organic phases are then dried and concentrated.
-
-
Troubleshooting Purification:
-
Emulsion during Extraction: Emulsions can form during the aqueous work-up, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for better separation.
-
-
Product Sticking to Silica Gel: If column chromatography is attempted, boronic acids can stick to silica gel, leading to low recovery.
-
Solution: While the primary protocol does not specify column chromatography for the final step, if it is deemed necessary, consider using a less acidic stationary phase like neutral alumina. Alternatively, a reversed-phase chromatography (e.g., C18) might be more suitable. However, this would require significant solvent and method development.
-
-
Formation of Boronic Anhydrides: Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can complicate purification and characterization.
-
Solution: Ensure the final product is stored under anhydrous conditions. If anhydride (B1165640) formation is suspected, the boronic acid can often be regenerated by dissolving the sample in a solvent containing a small amount of water.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent competitive inhibitor of Autotaxin (ATX). It binds to the active site of ATX, preventing the hydrolysis of its substrate, lysophosphatidylcholine (B164491) (LPC), into lysophosphatidic acid (LPA). By reducing the production of LPA, this compound effectively inhibits LPA receptor activation and downstream signaling pathways, such as those mediated by Gαi and PI3K, which are involved in cell migration and proliferation.[1]
Q2: What are the key safety precautions to take during the synthesis of this compound?
A2: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be carried out in a well-ventilated fume hood. Pay special attention to the handling of reagents like water, as the reaction is a hydrolysis.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: The identity and purity of the final compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound (compound 23) from its precursor (compound 22).
| Parameter | Value | Reference |
| Inhibitory Potency (IC₅₀) | 30 nM | MedchemExpress |
| Inhibition Constant (Ki) | 9 ± 1 nM | [1] |
| Reaction Time (Hydrolysis) | 1 hour | [1] |
| Reaction Temperature | Room Temperature | [1] |
Experimental Protocols
Synthesis of this compound (Compound 23) from Compound 22 [1]
-
To a round-bottomed flask containing compound 22 (99 mg, 0.15 mmol) and excess silica gel under a nitrogen atmosphere, add water (5 mL).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Filter the reaction mixture under vacuum.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with water.
-
Separate the organic phase.
-
Extract the aqueous phase twice more with ethyl acetate.
-
Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Signaling Pathway of Autotaxin and Inhibition by this compound
Caption: Inhibition of the ATX-LPA signaling pathway by this compound.
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Refining Experimental Design with Autotaxin-IN-6 and Other Potent Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for experiments involving Autotaxin-IN-6 and other potent small-molecule inhibitors of Autotaxin (ATX). Given that detailed experimental data for this compound is not extensively available in public literature, this guide incorporates general best practices for working with potent enzyme inhibitors to ensure experimental reproducibility and accurate data interpretation. This compound is a potent inhibitor of Autotaxin with an IC50 value of 30 nM and has been shown to reduce cell migration.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?
A1: Like many small molecule inhibitors, this compound may have limited aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of hydrophobic compounds.[3] From this stock, you can make serial dilutions into your final aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid affecting the biological system.[3] Always include a vehicle control (the same concentration of solvent without the inhibitor) in your experiments.[4]
Q2: My experimental results with this compound are inconsistent. What are the potential causes?
A2: Inconsistent results can stem from several factors related to inhibitor stability and handling.[5]
-
Compound Stability: The stability of small molecule inhibitors in solution can be affected by factors like light exposure, repeated freeze-thaw cycles, and the pH of the solution.[5] It is advisable to prepare fresh working solutions from a frozen stock for each experiment, store stock solutions in amber vials or wrapped in foil at -20°C or -80°C, and minimize the number of freeze-thaw cycles.[5]
-
Cell-Based vs. Biochemical Assays: The potency of an inhibitor (e.g., IC50) can differ between biochemical assays and cell-based assays. This discrepancy can be due to factors like cell permeability, the presence of efflux pumps that actively remove the inhibitor from the cell, and binding to other cellular proteins.[4]
-
Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific inhibition and high background signals in assays.[4] Visually inspect solutions for any cloudiness or precipitate. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in biochemical assays can sometimes help prevent aggregation.[4]
Q3: I am observing off-target effects in my cell-based assays. How can I confirm that the observed phenotype is due to Autotaxin inhibition?
A3: Distinguishing on-target from off-target effects is crucial.[4] Consider the following validation strategies:
-
Use a Structurally Different Inhibitor: Employ another known Autotaxin inhibitor with a different chemical structure. If both inhibitors produce the same biological effect, it is more likely to be a result of Autotaxin inhibition.[4]
-
Use an Inactive Analog: If available, use a structurally similar but biologically inactive analog of your inhibitor as a negative control. This compound should not elicit the same phenotype.[4]
-
Rescue Experiment: In cell-based assays, try to "rescue" the phenotype by adding the product of the enzymatic reaction, lysophosphatidic acid (LPA), to the medium.[6] If the inhibitor's effect is on-target, the addition of exogenous LPA should reverse the observed phenotype.
Troubleshooting Guides
Issue 1: Low Potency or No Effect of the Inhibitor
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution. Assess the stability of the inhibitor in your specific experimental medium over the time course of your experiment.[5] |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like HPLC. |
| Cell Permeability Issues | If using a cell-based assay, consider that the inhibitor may not be efficiently entering the cells. Increase incubation time or inhibitor concentration, but be mindful of potential toxicity. |
| High Protein Binding in Media | If your cell culture medium contains high levels of serum, the inhibitor may bind to proteins like albumin, reducing its effective free concentration. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design. |
Issue 2: High Background or Non-Specific Effects in Assays
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | Lower the concentration of the inhibitor. Visually inspect the solution for precipitation. In biochemical assays, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[4] |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (ideally <0.1%).[4] |
| Off-Target Activity | Use orthogonal assays to confirm the inhibitor's effect. For example, if you observe an effect on cell migration, verify that the inhibitor also reduces LPA production in a biochemical assay.[4] |
Quantitative Data
The potency of Autotaxin inhibitors can vary. The following table provides a comparison of the IC50 values of several known Autotaxin inhibitors.
| Inhibitor | IC50 (nM) | Assay Conditions |
| This compound | 30 | Not specified[1][2] |
| PF-8380 | 1.7 | LPC substrate[7] |
| HA155 | 5.7 | LPC substrate[7] |
| S32826 | 5.6 | LPC substrate |
| ONO-8430506 | 10 | hATX/plasma assay[7] |
| PAT-494 | 20 | LPC substrate[8] |
| PAT-352 | 26 | LPC substrate[8] |
Note: IC50 values are highly dependent on the specific assay conditions, including the substrate and enzyme concentration. These values should be used as a reference, and it is recommended to determine the IC50 in your own experimental setup.
Experimental Protocols
Autotaxin Activity Assay using FS-3 Fluorogenic Substrate
This protocol is adapted from commercially available Autotaxin activity assay kits.[9][10]
Principle: The fluorogenic substrate FS-3, a lysophosphatidylcholine (B164491) (LPC) analog, is cleaved by Autotaxin, releasing a fluorophore from a quencher and resulting in an increase in fluorescence.
Materials:
-
Recombinant Autotaxin enzyme
-
FS-3 substrate
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and protein stabilizers)
-
Autotaxin inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare serial dilutions of the Autotaxin inhibitor in the assay buffer. Also, prepare a vehicle control.
-
In a 96-well plate, add the recombinant Autotaxin enzyme to each well.
-
Add the inhibitor dilutions or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
This is a general protocol for assessing the effect of an Autotaxin inhibitor on cell migration.[6][11]
Principle: Cells migrate through a porous membrane in a transwell insert towards a chemoattractant in the lower chamber. An inhibitor of a pro-migratory pathway, such as the ATX-LPA axis, will reduce the number of cells that migrate through the membrane.
Materials:
-
Cancer cell line known to respond to LPA (e.g., A2058 melanoma cells)[6]
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free for the assay)
-
Chemoattractant (e.g., lysophosphatidylcholine (LPC) to be converted by endogenous ATX, or exogenous LPA)
-
Autotaxin inhibitor (e.g., this compound)
-
Staining solution (e.g., Diff-Quik or crystal violet)
-
Microscope
Procedure:
-
Seed cells in the upper chamber of the transwell inserts in serum-free medium.
-
Add the Autotaxin inhibitor at various concentrations or the vehicle control to the upper chamber.
-
Add the chemoattractant (LPC or LPA) to the lower chamber.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours, depending on the cell type).
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view for each insert using a microscope.
-
Quantify the results and compare the migration in the presence of the inhibitor to the vehicle control.
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for testing an Autotaxin inhibitor.
Caption: A troubleshooting decision tree for common issues with inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 10. echelon-inc.com [echelon-inc.com]
- 11. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Autotaxin Inhibitors in Fibrosis Research: Autotaxin-IN-6 vs. GLPG1690 (Ziritaxestat)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key autotaxin (ATX) inhibitors, Autotaxin-IN-6 and GLPG1690 (ziritaxestat), in the context of fibrosis research. This document synthesizes available experimental data to highlight their respective performance and characteristics.
Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme in the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is a key driver of fibrotic processes, including fibroblast proliferation and migration, making it a prominent therapeutic target for diseases like idiopathic pulmonary fibrosis (IPF).[2][3] This guide compares a preclinical tool compound, this compound, with a clinically evaluated candidate, GLPG1690.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and GLPG1690, focusing on their potency as ATX inhibitors.
Table 1: In Vitro Inhibitory Potency against Autotaxin
| Compound | Target | IC50 | Ki | Assay | Source |
| This compound | Autotaxin | 30 nM | Not Reported | Not Specified | [4] |
| GLPG1690 | Human Autotaxin | 131 nM | 15 nM | Biochemical Assay | [5][6] |
| GLPG1690 | Mouse Plasma ATX | 418 nM | Not Reported | LPA 18:2 Production | [7] |
| GLPG1690 | Rat Plasma ATX | 542 nM | Not Reported | LPA 18:2 Production | [7] |
| GLPG1690 | Human Plasma ATX | 242 nM | Not Reported | LPA 18:2 Production | [7] |
Note: In vivo efficacy and pharmacokinetic data for this compound in fibrosis models are not available in the public domain based on comprehensive searches.
Table 2: Preclinical In Vivo Efficacy of GLPG1690 in a Mouse Model of Pulmonary Fibrosis
| Model | Treatment | Key Findings | Source |
| Bleomycin-induced lung fibrosis | GLPG1690 (3 mg/kg, b.i.d.) | Significantly reduced Ashcroft scores and collagen content. | [6][8] |
| Radiation-induced lung fibrosis | GLPG1690 (30 mg/kg, b.i.d.) | Markedly reduced collagen I secretion. | [9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental context, the following diagrams are provided.
References
- 1. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. atsjournals.org [atsjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to Autotaxin Inhibitors: BBT-877 vs. GLPG1690 (Ziritaxestat)
An Objective Comparison of Preclinical and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the investigational compound "Autotaxin-IN-6" is not publicly available. This guide provides a comparative analysis of two well-characterized autotaxin inhibitors, BBT-877 and GLPG1690 (Ziritaxestat), based on published preclinical and clinical data.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, inhibition of ATX has emerged as a promising therapeutic strategy for various fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF). This guide provides a detailed comparison of the efficacy of two prominent clinical-stage autotaxin inhibitors: BBT-877 and GLPG1690 (Ziritaxestat).
Mechanism of Action
Both BBT-877 and GLPG1690 are small molecule inhibitors that target the enzymatic activity of autotaxin. By binding to ATX, they block the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to LPA, thereby reducing the downstream signaling that contributes to fibrotic processes.
Signaling Pathway of Autotaxin and LPA
The following diagram illustrates the signaling pathway involving autotaxin and the subsequent activation of LPA receptors, which leads to pro-fibrotic cellular responses.
Preclinical Efficacy
The primary preclinical model for evaluating the anti-fibrotic potential of these inhibitors is the bleomycin-induced pulmonary fibrosis model in mice. This model mimics key aspects of human IPF.
Data Presentation: In Vitro and Ex Vivo Potency
| Compound | Assay Type | Species | IC50 | Reference |
| BBT-877 | In vitro enzyme activity | - | 2.4 nM | [1] |
| Ex vivo LysoPLD activity (human plasma) | Human | 6.5 - 6.9 nM (for LPA 18:2) | [2][3] | |
| GLPG1690 | In vitro enzyme activity | - | 5.0 nM | [1] |
| Ex vivo LysoPLD activity (human plasma) | Human | 75 - 132 nM (for LPA 18:2) | [2][3] | |
| Autotaxin Inhibition | Mouse, Human | 100 - 500 nM range | [4] |
Data Presentation: In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Model
| Compound | Dosing | Key Findings | Reference |
| BBT-877 | Orally, twice a day (from day 7 to 21) | Significantly reduced body weight loss, lung weight, Ashcroft score, and collagen content compared to vehicle. Showed superiority to other compounds in reducing Ashcroft scores and collagen deposition. | [2][3][5] |
| GLPG1690 | 30 mg/kg, twice a day, p.o. (prophylactic) | Significantly superior to pirfenidone (B1678446) on both Ashcroft score and collagen content. Reversed the increase of short-chain LPA species in BALF. | [6] |
| 30 mg/kg, twice a day, p.o. (therapeutic) | Displayed significant efficacy in reducing lung fibrosis. | [6] |
Clinical Efficacy
Both BBT-877 and GLPG1690 have progressed to clinical trials in patients with Idiopathic Pulmonary Fibrosis (IPF).
Data Presentation: Phase 1 Clinical Trials in Healthy Volunteers
| Compound | Key Findings | Reference |
| BBT-877 | Well-tolerated with no serious adverse events. Showed dose-proportional systemic exposure. 100mg and 200mg twice-daily dosages induced up to 90% LPA inhibition. | [1] |
| GLPG1690 | Well-tolerated up to a single oral dose of 1500 mg and up to 1000 mg twice daily for 14 days. Showed good oral bioavailability and a dose-proportional increase in exposure. Achieved a maximum of approximately 90% reduction in plasma LPA18:2 levels. | [4][7][8] |
Data Presentation: Phase 2 Clinical Trials in IPF Patients
| Compound | Trial Name | Key Findings | Reference |
| BBT-877 | - | A global Phase 2 trial involving 129 IPF patients did not show a statistically significant improvement in the primary endpoint, which was the change in forced vital capacity (FVC) at 24 weeks, compared to placebo. | [9] |
| GLPG1690 | FLORA | At 12 weeks, the mean change from baseline in FVC was +25 mL for GLPG1690 versus -70 mL for placebo. The drug was generally well-tolerated. | [10][11] |
Note on GLPG1690 (Ziritaxestat): Despite promising Phase 2a results, the Phase 3 clinical trials (ISABELA 1 and 2) for GLPG1690 in IPF were terminated.[12]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used preclinical model to induce lung fibrosis and evaluate the efficacy of anti-fibrotic agents.
Methodology:
-
Induction of Fibrosis: On day 0, mice are anesthetized and a single dose of bleomycin is administered intranasally to induce lung injury and subsequent fibrosis.[2][3]
-
Treatment Administration: Treatment with the autotaxin inhibitor (e.g., BBT-877 or GLPG1690), a vehicle control, or a positive control (like pirfenidone) is typically initiated after the inflammatory phase, around day 7, and continued for a specified period (e.g., until day 21).[2][3] This therapeutic dosing regimen assesses the drug's ability to halt or reverse established fibrosis.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and their lungs are harvested for analysis.
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) and scored for the severity of fibrosis using a standardized method like the Ashcroft score.[2][3]
-
Collagen Content: The amount of collagen in the lung tissue is quantified, often using a Sircol collagen assay, as a direct measure of fibrosis.[2][3]
-
Biomarker Analysis: Bronchoalveolar lavage fluid (BALF) may be collected to measure levels of LPA and other relevant biomarkers.[6]
-
Ex vivo LysoPLD Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of autotaxin in a biologically relevant matrix like plasma.
Methodology:
-
Sample Preparation: Human or mouse plasma is used as the source of autotaxin.
-
Incubation: The plasma is incubated with the test compound (e.g., BBT-877 or GLPG1690) at various concentrations.
-
Substrate Addition: A known concentration of a lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:2) is added to the plasma-inhibitor mixture.
-
LPA Measurement: After a specific incubation period, the reaction is stopped, and the amount of LPA produced is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[2][3][6]
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in LPA production (IC50) is calculated.
Conclusion
Both BBT-877 and GLPG1690 have demonstrated potent inhibition of autotaxin and significant anti-fibrotic effects in preclinical models. In early clinical development, both compounds were generally well-tolerated and showed effective target engagement by reducing plasma LPA levels.
Preclinically, BBT-877 has shown a more potent IC50 in ex vivo human plasma assays compared to GLPG1690.[2][3] In the bleomycin-induced fibrosis model, both compounds demonstrated significant efficacy.
In Phase 2 clinical trials for IPF, GLPG1690 showed a promising effect on FVC decline, although its development was later halted. The Phase 2 trial for BBT-877 did not meet its primary endpoint for FVC change.
The comparative data presented in this guide highlights the therapeutic potential of autotaxin inhibition in fibrotic diseases. Further research and clinical evaluation are necessary to fully elucidate the clinical utility of these and other next-generation autotaxin inhibitors.
References
- 1. bridgebiorx.com [bridgebiorx.com]
- 2. Late Breaking Abstract - BBT-877, a Potent Autotaxin Inhibitor in Clinical Development to Treat Idiopathic Pulmonary Fibrosis | European Respiratory Society [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. glpg.com [glpg.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bridge Biotherapeutics' BBT-877 fails to improve lung function in phase 2 trial - CHOSUNBIZ [biz.chosun.com]
- 10. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale, design and objectives of two phase III, randomised, placebo-controlled studies of GLPG1690, a novel autotaxin inhibitor, in idiopathic pulmonary fibrosis (ISABELA 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Autotaxin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the specificity of autotaxin (ATX) inhibitors. Due to the lack of publicly available information on a compound specifically named "Autotaxin-IN-6," this guide will focus on established, potent, and well-characterized ATX inhibitors as examples. The principles and protocols outlined here are broadly applicable for assessing the specificity of any novel ATX inhibitor.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, fibrosis, and cancer.[1][2][4] Consequently, ATX has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.
The specificity of an ATX inhibitor is paramount to its potential as a therapeutic agent and a research tool. Off-target effects can lead to misleading experimental results and potential toxicity. This guide outlines the key experimental approaches to validate the on-target potency and specificity of ATX inhibitors.
Comparative Analysis of Potent Autotaxin Inhibitors
Several classes of ATX inhibitors have been developed, targeting different binding sites on the enzyme. For the purpose of this guide, we will compare a selection of well-documented inhibitors with varying mechanisms of action.
| Inhibitor | Type/Binding Site | IC50 (LPC Substrate) | IC50 (FS-3 Substrate) | Key Characteristics |
| PF-8380 | Type I / Active Site & Hydrophobic Pocket | 1.7 nM | Similar to LPC | Highly potent, widely used tool compound with good pharmacokinetic properties.[4] |
| S32826 | Lipid-like / Active Site | 5.6 nM | Not Reported | Potent lipid-based inhibitor identified through high-throughput screening.[1][3] |
| GLPG1690 (Ziritaxestat) | Type IV / Tunnel & Pocket | ~10-55 nM (hATX/plasma) | Not Reported | Advanced to clinical trials; binds to both the hydrophobic pocket and the allosteric tunnel.[2] |
| PAT-048, PAT-494, PAT-352 | Type II / Hydrophobic Pocket | 20-472 nM | Not Reported | Indole-based inhibitors that bind competitively to the hydrophobic pocket. |
| BLD-0409 (Cudetaxestat) | Allosteric / Tunnel | Not Reported | Not Reported | A non-competitive inhibitor currently in clinical trials that binds to the ATX tunnel.[2] |
Experimental Protocols for Validating Specificity
Validating the specificity of an ATX inhibitor involves a multi-pronged approach, starting with determining its on-target potency and then systematically ruling out off-target interactions.
Determining On-Target Potency: Autotaxin Activity Assays
Two primary in vitro assays are commonly used to measure the inhibitory activity of compounds against ATX.
a) FS-3 Fluorogenic Assay
This assay utilizes a synthetic, fluorogenic substrate, FS-3, which is an analog of lysophosphatidylcholine (B164491) (LPC).[5] Cleavage of FS-3 by ATX results in the release of a fluorophore from a quencher, leading to an increase in fluorescence.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Reconstitute recombinant human ATX enzyme in the reaction buffer to a working concentration (e.g., 2 nM).
-
Prepare a stock solution of the test inhibitor in DMSO and create a serial dilution.
-
Prepare a stock solution of FS-3 substrate in a suitable solvent and dilute it in the reaction buffer to the desired final concentration (e.g., 1 µM).[6]
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a small volume of the serially diluted inhibitor to the wells. Include a positive control (a known ATX inhibitor like BrP-LPA) and a negative control (DMSO vehicle).[5]
-
Add the ATX enzyme solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[6]
-
Initiate the reaction by adding the FS-3 substrate solution to all wells.[6]
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission) over time using a fluorescence plate reader.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
b) Amplex Red Assay (LPC-based)
This assay measures the production of choline (B1196258), a natural product of LPC hydrolysis by ATX. The choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to generate the fluorescent product, resorufin (B1680543).[7][8] This assay is considered more physiologically relevant as it uses the natural substrate LPC.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a microplate, combine the ATX enzyme, the test inhibitor at various concentrations, and the LPC substrate.
-
Incubate the mixture at 37°C for a specific period (e.g., 30-60 minutes).
-
Add the Amplex Red/HRP/choline oxidase working solution to each well.
-
Incubate at 37°C, protected from light, for approximately 30 minutes.[9]
-
Measure the fluorescence of resorufin (e.g., 550 nm excitation and 590 nm emission).[10]
-
-
Data Analysis:
-
Similar to the FS-3 assay, calculate the percentage of inhibition based on the fluorescence signal and determine the IC50 value.
-
Assessing Specificity: Counter-Screening and Off-Target Profiling
Demonstrating that an inhibitor is specific for ATX requires testing its activity against other related and unrelated enzymes.
Methodology:
-
Counter-screening against related enzymes: Test the inhibitor against other members of the ENPP family (e.g., ENPP1, ENPP3) to ensure it does not inhibit their phosphodiesterase activity. This is crucial for establishing selectivity.
-
Broad Kinase Profiling: Since many inhibitors can have off-target effects on kinases, screening against a panel of kinases is a standard practice in drug discovery.[11] This can be done through commercially available services.
-
Profiling against other relevant enzymes: Depending on the chemical scaffold of the inhibitor, it may be prudent to test against other enzyme classes that are known to be promiscuous targets, such as cytochrome P450s (CYPs) or UDP-glucuronosyltransferases (UGTs).[12]
-
Cell-based assays: Functional cell-based assays can provide insights into the inhibitor's specificity in a more complex biological system. For example, one could measure LPA-dependent cellular responses (e.g., cell migration, calcium mobilization) and verify that the inhibitor blocks the response to LPC but not to exogenously added LPA.
Visualizing Key Pathways and Workflows
Autotaxin Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway.
Experimental Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating ATX inhibitor specificity.
Conclusion
The validation of an autotaxin inhibitor's specificity is a critical process that relies on a combination of robust in vitro enzymatic assays and comprehensive off-target profiling. By employing the methodologies outlined in this guide, researchers can confidently characterize the potency and selectivity of novel ATX inhibitors, paving the way for their effective use in both basic research and therapeutic development. While direct information on "this compound" is not available in the public domain, the principles and protocols described herein provide a solid framework for the evaluation of any such proprietary or novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. bioivt.com [bioivt.com]
Comparative Guide to Autotaxin-IN-6 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Autotaxin-IN-6 with other known Autotaxin (ATX) inhibitors, supported by available experimental data. The objective is to facilitate informed decisions in the selection of chemical probes for preclinical research.
Introduction to Autotaxin and its Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Consequently, ATX has emerged as a significant therapeutic target for various diseases, including cancer, idiopathic pulmonary fibrosis (IPF), and arthritis.
A diverse range of small molecule inhibitors targeting ATX have been developed. These inhibitors are broadly classified into four distinct types based on their binding mode to the enzyme, which features a catalytic site, a hydrophobic pocket, and an allosteric tunnel.[1][2][3] Understanding the binding mode of an inhibitor is critical as it can influence its potency, selectivity, and overall pharmacological profile.
This compound: A Potent Inhibitor
This compound is a potent inhibitor of Autotaxin with a reported half-maximal inhibitory concentration (IC50) of 30 nM .[4] It has been shown to effectively reduce cancer cell migration and inhibit LPA1 receptor internalization and downstream signaling pathways, indicating its potential as a tool for cancer research.[4]
While specific cross-reactivity data for this compound against a broad panel of enzymes is not publicly available, its potency against ATX is well-established. To provide a framework for comparison, this guide will contextualize this compound alongside other well-characterized ATX inhibitors with known binding modes and selectivity profiles.
Comparative Analysis of Autotaxin Inhibitors
The table below summarizes the key characteristics of this compound and other representative ATX inhibitors from different classes.
| Inhibitor | Type | Binding Site(s) | IC50 (ATX) | Key Features |
| This compound | Not Determined | Not Determined | 30 nM | Potent inhibitor, reduces cell migration.[4] |
| PF-8380 | Type I | Catalytic Site & Hydrophobic Pocket | 1.7 - 2.8 nM | High potency, well-characterized tool compound.[2] |
| PAT-352 | Type II | Hydrophobic Pocket | 26 nM | Binds exclusively to the hydrophobic pocket.[2] |
| GLPG1690 (Ziritaxestat) | Type IV | Hydrophobic Pocket & Allosteric Tunnel | ~130 - 220 nM | Advanced to clinical trials for IPF.[1] |
Understanding the Different Types of Autotaxin Inhibitors
The selectivity and potential off-target effects of an Autotaxin inhibitor are often linked to its binding mode.
-
Type I inhibitors , such as PF-8380, bind to both the catalytic site, which contains two zinc ions, and the adjacent hydrophobic pocket.[1][2] This class of inhibitors is often highly potent but may have a higher potential for off-target interactions with other metalloenzymes due to the chelation of the zinc ions.
-
Type II inhibitors , like PAT-352, exclusively occupy the hydrophobic pocket.[2] By avoiding interaction with the catalytic zinc ions, these inhibitors may offer an improved selectivity profile.
-
Type III inhibitors bind solely within the allosteric tunnel.
-
Type IV inhibitors , exemplified by GLPG1690, simultaneously engage both the hydrophobic pocket and the allosteric tunnel, offering a distinct mechanism of action.[1]
The specific binding mode of this compound has not been definitively reported in the available literature. However, its high potency is comparable to that of both Type I and potent Type II inhibitors. Further biochemical and structural studies are required to elucidate its precise mechanism of inhibition.
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an enzyme inhibitor. For Autotaxin, several robust and sensitive assay formats are commonly employed.
Amplex® Red Assay Protocol
This fluorometric assay is a widely used method for measuring ATX activity and determining inhibitor IC50 values.
Principle: The assay relies on the detection of choline (B1196258), a product of the ATX-catalyzed hydrolysis of lysophosphatidylcholine (B164491) (LPC). The released choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin, which can be measured at an excitation of ~530-560 nm and an emission of ~590 nm.
Workflow:
References
Validating Autotaxin-IN-6 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the in vivo target engagement of Autotaxin (ATX) inhibitors, with a focus on providing a framework for evaluating compounds like Autotaxin-IN-6. While specific in vivo data for this compound is not extensively available in the public domain, this document outlines the established experimental approaches used for well-characterized ATX inhibitors, such as PF-8380 and GLPG1690 (Ziritaxestat). These examples serve as a benchmark for designing and interpreting studies for novel inhibitors.
The Autotaxin-LPA Signaling Axis
Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2][3] The ATX-LPA signaling axis is a prime therapeutic target for various diseases, including idiopathic pulmonary fibrosis (IPF) and cancer.[3][4][5] Validating that a small molecule inhibitor effectively engages and inhibits ATX in a living organism is a critical step in its preclinical development.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin: structure-function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An updated patent review of autotaxin inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autotaxin inhibitors: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Next-Generation vs. First-Generation Autotaxin Inhibitors
A deep dive into the evolution of autotaxin inhibition, comparing the advanced clinical candidate Ziritaxestat (GLPG1690) with foundational first-generation compounds.
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the next-generation autotaxin inhibitor, Ziritaxestat (GLPG1690), and first-generation autotaxin inhibitors. Due to the absence of publicly available information on a compound named "Autotaxin-IN-6," this report uses Ziritaxestat as a representative advanced clinical candidate to facilitate a meaningful comparison against earlier compounds. This analysis is supported by experimental data, detailed protocols, and visualizations to offer a comprehensive resource for researchers in the field.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[3][4] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), influencing a wide range of cellular processes including proliferation, migration, and survival.[2][5] The ATX-LPA signaling axis is implicated in various physiological and pathological conditions, and its dysregulation is associated with diseases such as cancer, fibrosis, and inflammation.[6] Consequently, the development of potent and selective ATX inhibitors is a significant area of therapeutic research.[6]
First-generation autotaxin inhibitors were instrumental in validating ATX as a drug target. However, they were often hampered by limitations such as low potency, poor selectivity, and unfavorable pharmacokinetic properties.[7] This spurred the development of next-generation inhibitors with improved pharmacological profiles, leading to several candidates entering clinical trials.[6]
Comparative Data of Autotaxin Inhibitors
The following table summarizes the quantitative data for a representative next-generation inhibitor, Ziritaxestat (GLPG1690), and prominent first-generation inhibitors.
| Inhibitor Class | Compound | Target | IC50 (nM) | Selectivity | Key Pharmacokinetic/Pharmacodynamic Properties |
| Next-Generation | Ziritaxestat (GLPG1690) | Autotaxin | ~100 (in human plasma LPA release assay)[8] | Selective for Autotaxin[8] | Rapidly absorbed and eliminated (t½ ≈ 5 hours).[8] Achieved >80% reduction in plasma LPA levels in humans.[8] |
| First-Generation | PF-8380 | Autotaxin | 1.7 (LPC substrate)[4] | Potent and selective[4] | Favorable pharmacokinetics for in vivo studies.[4] |
| First-Generation | HA155 | Autotaxin | 5.7 (LPC substrate) | Potent small molecule inhibitor | One of the first potent small molecule inhibitors developed. |
| First-Generation | S32826 | Autotaxin | 5.6 (LPC substrate) | Strong in vitro inhibitory effect and selectivity | Poor solubility and kinetic properties, limiting in vivo application. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Autotaxin Inhibition Assay (Choline Release Assay)
This assay is a common method to determine the potency of ATX inhibitors.
Principle: Autotaxin hydrolyzes the substrate lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) and choline (B1196258). The amount of choline produced is quantified using a colorimetric or fluorometric method, often involving choline oxidase and horseradish peroxidase.
Protocol:
-
Reagents: Recombinant human autotaxin, lysophosphatidylcholine (LPC) substrate, choline oxidase, horseradish peroxidase (HRP), a suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red), assay buffer (e.g., Tris-HCl with Ca2+ and Mg2+), and the test inhibitor.
-
Procedure: a. Prepare a series of dilutions of the test inhibitor. b. In a 96-well plate, add the assay buffer, recombinant autotaxin, and the test inhibitor at various concentrations. c. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C. d. Initiate the enzymatic reaction by adding the LPC substrate. e. Incubate for a defined period (e.g., 30-60 minutes) at 37°C. f. Stop the reaction (e.g., by adding a stop solution or by heat inactivation). g. Add the choline detection reagent mixture (choline oxidase, HRP, and chromogenic/fluorogenic substrate). h. Incubate for a sufficient time to allow for color or fluorescence development. i. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ATX activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Pharmacokinetic and Pharmacodynamic Analysis in Animal Models
These studies are crucial for evaluating the in vivo performance of ATX inhibitors.
Principle: To assess the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor (pharmacokinetics) and its effect on the target biomarker, plasma LPA levels (pharmacodynamics).
Protocol:
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test inhibitor is administered orally or via another relevant route at a specific dose.
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Pharmacokinetic Analysis: a. Plasma is separated from the blood samples. b. The concentration of the inhibitor in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). c. Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½) are calculated.
-
Pharmacodynamic Analysis: a. Plasma LPA levels are measured using a suitable method, such as LC-MS/MS. b. The percentage reduction in plasma LPA levels at different time points is calculated relative to a vehicle-treated control group.
-
Data Analysis: The relationship between the inhibitor's plasma concentration and the reduction in LPA levels is analyzed to establish a pharmacokinetic/pharmacodynamic (PK/PD) model.
Visualizations
Autotaxin Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway.
Comparative Experimental Workflow for Autotaxin Inhibitor Evaluation
Caption: General workflow for the evaluation of autotaxin inhibitors.
Conclusion
The development of autotaxin inhibitors has seen significant progress from the initial first-generation compounds to the more advanced next-generation molecules that have entered clinical trials. While first-generation inhibitors like PF-8380 and HA155 were crucial for validating the therapeutic potential of targeting autotaxin, they often exhibited limitations that prevented their clinical advancement. In contrast, next-generation inhibitors, exemplified by Ziritaxestat (GLPG1690), have demonstrated improved drug-like properties, including better pharmacokinetic profiles and proven pharmacodynamic effects in humans.[8] This comparative analysis highlights the evolution of drug design strategies and the successful translation of basic research into clinically viable therapeutic candidates for a range of diseases driven by the ATX-LPA signaling axis.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in targeting the autotaxin-lysophosphatidate-lipid phosphate phosphatase axis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nextgen Bioscience presents new autotaxin inhibitors | BioWorld [bioworld.com]
- 8. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Autotaxin Inhibition: A Comparative Analysis of GLPG1690 and Next-Generation Alternatives in Preclinical Fibrosis Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the first-generation autotaxin inhibitor GLPG1690 (ziritaxestat) with emerging next-generation inhibitors. This document summarizes key preclinical data, details experimental methodologies, and explores the potential for overcoming theoretical resistance mechanisms.
While the specific compound "Autotaxin-IN-6" did not yield public data in our search, this guide focuses on a comparative analysis of GLPG1690 against other potent and clinically relevant autotaxin inhibitors: BBT-877, IOA-289, and BLD-0409 (cudetaxestat). This comparison aims to provide valuable insights into the evolution of autotaxin inhibitors for fibrotic diseases.
Executive Summary
GLPG1690 was a pioneering autotaxin inhibitor that showed initial promise in treating idiopathic pulmonary fibrosis (IPF). However, its development was halted during Phase 3 trials due to an unfavorable risk-benefit profile. This has spurred the development of next-generation inhibitors with potentially improved efficacy, potency, and distinct mechanisms of action. This guide will delve into the available preclinical data for a selection of these emerging alternatives.
Mechanism of Action: The Autotaxin-LPA Signaling Axis
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the pathogenesis of fibrosis. It catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a potent signaling lipid. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition, all key events in the development of fibrosis.
Autotaxin inhibitors, therefore, aim to reduce the production of pro-fibrotic LPA, thereby attenuating the progression of fibrotic diseases.
Comparative Preclinical Efficacy
The bleomycin-induced lung fibrosis model in mice is a standard preclinical model used to evaluate the anti-fibrotic potential of new therapeutic agents. The following tables summarize the available comparative data for GLPG1690 and next-generation autotaxin inhibitors in this model.
In Vitro Potency
| Compound | Target | Assay | IC₅₀ (nM) | Source |
| GLPG1690 | Autotaxin | Ex vivo human plasma LPA 18:2 inhibition | 75 - 132 | [1][2] |
| BBT-877 | Autotaxin | Ex vivo human plasma LPA 18:2 inhibition | 6.5 - 6.9 | [1][2] |
| IOA-289 | Autotaxin | Human plasma LPA18:2 inhibition | 36 | [3] |
| BLD-0409 | Autotaxin | In vitro ATX activity (choline release) | Low nanomolar | [4] |
In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Model
| Compound | Key Findings | Source |
| GLPG1690 | Reduced Ashcroft score and collagen content. | [1] |
| BBT-877 | Showed superior reduction in Ashcroft score and collagen deposition compared to GLPG1690 and nintedanib. | [1][5] |
| IOA-289 | Marked reduction in Ashcroft score and collagen content, equal or better than standard of care. | [3] |
| BLD-0409 | Significantly reduced lung fibrosis and levels of fibrotic markers (collagen, α-SMA). Showed a dose-dependent effect, in contrast to the linear effects of GLPG1690. | [6] |
Overcoming Potential Resistance to GLPG1690
While specific mechanisms of resistance to GLPG1690 have not been detailed in published literature, theoretical mechanisms can be postulated based on the principles of enzyme inhibition.
Potential Mechanisms of Resistance:
-
Target-based resistance: Mutations in the ATX enzyme could alter the binding site of GLPG1690, reducing its inhibitory activity.
-
Pathway-based resistance: Upregulation of downstream signaling components of the LPA pathway or activation of alternative pro-fibrotic pathways could bypass the effect of ATX inhibition.
How Next-Generation Inhibitors Might Overcome Resistance:
Next-generation inhibitors with different binding modes may be effective against potential resistance mechanisms. GLPG1690 is a competitive inhibitor, meaning it competes with the natural substrate (LPC) for binding to the active site of ATX.
-
Non-competitive Inhibition: BLD-0409 is a non-competitive inhibitor, binding to a site on the enzyme distinct from the active site.[7][8] This mode of action could be advantageous in a high-substrate environment, as its potency is not affected by LPC concentrations. This could be beneficial in fibrotic tissues where LPC levels may be elevated.
-
Novel Binding Chemistry: IOA-289 is described as a non-competitive inhibitor with a novel binding chemistry.[9] This unique interaction with the target could potentially overcome mutations that confer resistance to competitive inhibitors like GLPG1690.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.[10][11]
-
Induction: A single intratracheal or intranasal administration of bleomycin (B88199) is given to mice.[10][12] This induces lung injury and inflammation, followed by the development of fibrosis.
-
Treatment: The test compound (e.g., GLPG1690, BBT-877) or vehicle is typically administered orally, starting at a specific time point after bleomycin instillation (e.g., day 7) and continuing for a defined period (e.g., 14 or 21 days).[1][13]
-
Endpoints:
-
Histological Analysis (Ashcroft Score): Lung tissue is harvested, fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is then semi-quantitatively assessed using the Ashcroft scoring system, which grades fibrosis on a scale of 0 (normal lung) to 8 (total fibrosis).[4][14]
-
Collagen Content: The total amount of collagen in the lung tissue is quantified using a hydroxyproline (B1673980) assay, as hydroxyproline is a major component of collagen.[8][15][16]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.
-
Autotaxin Enzyme Activity Assay
The inhibitory activity of compounds on ATX is determined by measuring the reduction in LPA production or the generation of a reporter molecule.
-
Fluorogenic Substrate-Based Assay: This method uses a synthetic substrate like FS-3, which is an LPC analog conjugated to a fluorophore and a quencher. When ATX cleaves FS-3, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[17][18]
-
LC-MS/MS-Based Assay: This highly sensitive and specific method directly measures the levels of different LPA species (e.g., LPA 18:2) in a biological matrix (e.g., plasma) after incubation with the test compound.[3]
-
Choline (B1196258) Release Assay: This assay measures the amount of choline produced from the hydrolysis of LPC by ATX. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected colorimetrically.[19]
Conclusion
The landscape of autotaxin inhibitors for fibrotic diseases is evolving. While the first-generation inhibitor GLPG1690 did not succeed in late-stage clinical trials, it paved the way for the development of novel, potentially more potent and effective second-generation inhibitors. Preclinical data for compounds like BBT-877, IOA-289, and BLD-0409 suggest promising anti-fibrotic activity, with some demonstrating superiority to GLPG1690 in head-to-head comparisons in animal models. The different mechanisms of action, such as non-competitive inhibition, may offer advantages in overcoming potential resistance and improving clinical outcomes. Further clinical investigation of these next-generation autotaxin inhibitors is warranted to determine their therapeutic potential in patients with fibrotic diseases.
References
- 1. bridgebiorx.com [bridgebiorx.com]
- 2. bridgebiorx.com [bridgebiorx.com]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Blade Therapeutics Presents Preclinical Data Highlighting Differentiating Characteristics of Cudetaxestat at the American Thoracic Society 2022 International Conference [businesswire.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. 4.5. Collagen Content Assay [bio-protocol.org]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 10. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 11. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 16. quickzyme.com [quickzyme.com]
- 17. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 18. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 19. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Autotaxin Inhibitors: Validating the Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key Autotaxin (ATX) inhibitors, with a focus on validating their therapeutic window through an examination of their biochemical potency, pharmacokinetic profiles, and performance in relevant disease models. The information presented is intended to support researchers and drug development professionals in the evaluation and selection of ATX inhibitors for further investigation.
Introduction to Autotaxin Inhibition
Autotaxin (ATX), an enzyme with lysophospholipase D activity, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is a critical pathway involved in a wide array of physiological and pathological processes, including cell proliferation, migration, and inflammation.[3][4] Dysregulation of this pathway has been implicated in the progression of various diseases, most notably fibrosis and cancer.[2][5] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of several ATX inhibitors that have progressed to clinical evaluation, providing a framework for understanding their therapeutic potential.
Comparative Efficacy and Potency
The in vitro potency of an ATX inhibitor is a key determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ATX enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (Human Plasma) | Ki | Notes |
| Ziritaxestat (GLPG1690) | 75–132 nM[6] | 15 nM[7][8] | First-in-class ATX inhibitor.[7] Phase 3 trials for Idiopathic Pulmonary Fibrosis (IPF) were discontinued.[9] |
| BBT-877 | 6.5–6.9 nM[6] | Not Reported | Orally available small molecule inhibitor.[6] Currently in Phase 2a clinical trials for IPF.[4][10] |
| IOA-289 | 36 nM (for LPA18:2)[11] | Not Reported | A potent ATX inhibitor being developed for solid tumors with a high degree of fibrosis.[11][12] |
| PAT-505 | Not Reported | Not Reported | A selective, noncompetitive inhibitor.[13] |
Pharmacokinetic Profiles
The therapeutic window of a drug is significantly influenced by its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME). Key parameters include the drug's half-life (t1/2), which affects dosing frequency, and its bioavailability, which indicates the proportion of the drug that reaches systemic circulation to exert its effect.
| Inhibitor | Half-life (t1/2) in Humans | Bioavailability in Humans | Key Findings from Clinical Trials |
| Ziritaxestat (GLPG1690) | ~5 hours[14] | 54%[15] | Showed good oral bioavailability and a dose-proportional increase in exposure.[14] Was well-tolerated in Phase 1 studies.[14] |
| BBT-877 | ~12 hours[6] | Not Reported | Phase 1 trials showed a dose-proportional increase in systemic exposure and was well-tolerated.[6] Maintained an 80% or higher decrease in plasma LPA levels for 24 hours at a 400 mg dose.[6] |
| IOA-289 | Not Reported | Not Reported | Phase 1 study in healthy volunteers demonstrated a dose-dependent increase in plasma exposure and a corresponding decrease in circulating LPA.[16] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental evaluation process, the following diagrams are provided.
Experimental Protocols
Autotaxin Enzymatic Activity Assay
The potency of ATX inhibitors is commonly determined using an in vitro enzymatic assay. A widely used method involves a fluorogenic substrate.
-
Principle: This assay utilizes a synthetic lysophosphatidylcholine (LPC) analog, such as FS-3, which is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When ATX hydrolyzes the substrate, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the ATX activity.[17][18]
-
Procedure:
-
Recombinant human ATX enzyme is incubated with varying concentrations of the test inhibitor in an appropriate assay buffer.
-
The fluorogenic substrate (e.g., FS-3) is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.
-
An alternative method measures the release of choline (B1196258) from the natural substrate LPC.[19][20]
Bleomycin-Induced Pulmonary Fibrosis Model
To evaluate the in vivo efficacy of ATX inhibitors against fibrosis, the bleomycin-induced pulmonary fibrosis model in mice is a standard preclinical model.[21][22]
-
Principle: Intratracheal administration of the anti-cancer agent bleomycin (B88199) induces lung injury and inflammation, which is followed by a progressive fibrotic response characterized by excessive collagen deposition and architectural distortion of the lung parenchyma.[21] This model mimics key features of human idiopathic pulmonary fibrosis.
-
Procedure:
-
Mice are anesthetized and a single dose of bleomycin is administered directly into the trachea.
-
Treatment with the ATX inhibitor or a vehicle control is initiated, often a few days after bleomycin administration to model a therapeutic intervention.[6]
-
The treatment is typically administered daily via oral gavage for a period of 14 to 21 days.
-
At the end of the study, the animals are euthanized, and the lungs are harvested for analysis.
-
Efficacy is assessed by measuring lung collagen content (e.g., using the Sircol assay), histological analysis of lung sections stained with Masson's trichrome to visualize fibrosis (often scored using the Ashcroft scale), and analysis of bronchoalveolar lavage fluid for inflammatory markers.[6][23]
-
Conclusion
The development of Autotaxin inhibitors represents a promising therapeutic avenue for a range of fibrotic and oncologic diseases. As demonstrated by the comparative data, inhibitors such as BBT-877 and IOA-289 show enhanced potency compared to the first-generation inhibitor Ziritaxestat. The validation of the therapeutic window for these compounds is a multi-faceted process that relies on a thorough understanding of their in vitro potency, pharmacokinetic profiles, and in vivo efficacy in relevant disease models. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and development of novel ATX inhibitors with the potential for significant clinical impact.
References
- 1. bridgebiorx.com [bridgebiorx.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Bleomycin-induced Pulmonary Fibrosis [bio-protocol.org]
- 4. Bridge Biotherapeutics Completes Enrollment in Phase 2a Study of BBT-877 for Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. gilead.com [gilead.com]
- 10. Bridge Biotherapeutics Announces Completion of Enrollment in the Phase 2a Clinical Study of BBT-877 for the Treatment of Idiopathic Pulmonary Fibrosis [prnewswire.com]
- 11. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionctura.com [ionctura.com]
- 13. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 18. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 19. researchgate.net [researchgate.net]
- 20. tosoh.co.jp [tosoh.co.jp]
- 21. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. item.fraunhofer.de [item.fraunhofer.de]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Autotaxin Inhibitors: Autotaxin-IN-6 vs. PAT-048
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side analysis of two notable autotaxin inhibitors, Autotaxin-IN-6 and PAT-048. This comparison delves into their biochemical and cellular activities, supported by available experimental data and detailed methodologies to aid in the evaluation of these compounds for research and development purposes.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[3][4][5] Dysregulation of this pathway has been linked to various diseases, making ATX a compelling therapeutic target.[6] Autotaxin inhibitors aim to modulate the production of LPA, thereby offering a potential therapeutic strategy for various conditions. This guide focuses on a comparative analysis of two such inhibitors: this compound and PAT-048.
Biochemical and Cellular Activity: A Comparative Overview
A direct comparison of this compound and PAT-048 is challenging due to the limited availability of studies conducting a head-to-head analysis under identical experimental conditions. However, by compiling available data, we can draw a comparative overview of their potency.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | Autotaxin (lysoPLD activity) | 30 nM | Not specified | [7] |
| PAT-048 | Autotaxin | 1.1 nM | Not specified | [6] |
Note: The IC50 values presented above are from different sources and may have been determined using varied assay conditions. Therefore, a direct comparison of potency should be made with caution.
In Vivo Studies: Efficacy in Disease Models
PAT-048 in a Bleomycin-Induced Dermal Fibrosis Model
PAT-048 has been evaluated in a mouse model of bleomycin-induced dermal fibrosis, a model that mimics aspects of scleroderma.[3] In this model, PAT-048 was administered at a dose of 10 mg/kg and was found to markedly attenuate dermal fibrosis.[3][8] Interestingly, in a separate study, PAT-048 was reported to be ineffective in a bleomycin-induced model of pulmonary fibrosis, suggesting a potential for differential efficacy in various fibrotic conditions.[6][9]
Currently, there is a lack of publicly available in vivo efficacy data for this compound in similar disease models, which limits a direct comparative assessment of their in vivo performance.
Mechanism of Action: The ATX-LPA-IL-6 Axis
Research on PAT-048 has shed light on its mechanism of action, highlighting a connection between the autotaxin-LPA pathway and the pro-inflammatory cytokine interleukin-6 (IL-6).[3] Studies have shown that LPA can stimulate the expression of IL-6 in human dermal fibroblasts, and conversely, IL-6 can stimulate the expression of autotaxin, creating a potential amplification loop in fibrotic diseases.[3] Inhibition of ATX by PAT-048 was shown to attenuate IL-6 expression in fibroblasts and in the skin of bleomycin-challenged mice, suggesting that its anti-fibrotic effects may be mediated, at least in part, by disrupting this inflammatory feedback loop.[3]
This compound is known to inhibit the lysophospholipase D (lysoPLD) activity of ATX, thereby reducing the production of LPA.[7] While its specific impact on the LPA-IL-6 axis has not been detailed in the available literature, its primary mechanism of reducing LPA levels would logically lead to downstream effects on LPA-mediated signaling pathways.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of autotaxin inhibitors.
Biochemical Assay for IC50 Determination (General Protocol)
The half-maximal inhibitory concentration (IC50) of an autotaxin inhibitor is typically determined using a biochemical assay that measures the enzymatic activity of ATX. A common method involves a fluorogenic substrate, such as FS-3, which releases a fluorescent signal upon cleavage by ATX.
Principle: The rate of fluorescence increase is proportional to ATX activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which the enzymatic activity is reduced by 50%.
Generalized Protocol:
-
Recombinant human autotaxin is incubated with the test inhibitor (e.g., this compound or PAT-048) at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., FS-3).
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Assays (General Protocol)
Cell-based assays are essential for evaluating the activity of inhibitors in a more physiologically relevant context. These assays can measure the downstream effects of ATX inhibition, such as changes in cell migration, proliferation, or signaling pathways.
Principle: Cells that are responsive to LPA are used to assess the ability of an ATX inhibitor to block the biological effects of ATX-generated LPA.
Generalized Protocol for a Cell Migration Assay:
-
Cells (e.g., fibroblasts, cancer cells) are seeded in the upper chamber of a transwell plate.
-
The lower chamber contains a chemoattractant, which can be LPA or lysophosphatidylcholine (B164491) (LPC) in the presence of ATX to generate LPA.
-
The test inhibitor is added to the assay medium at various concentrations.
-
The cells are allowed to migrate through the porous membrane of the transwell insert for a defined period.
-
Migrated cells on the bottom of the membrane are fixed, stained, and quantified.
-
The inhibitory effect of the compound on cell migration is determined by comparing the number of migrated cells in the presence and absence of the inhibitor.
In Vivo Bleomycin-Induced Dermal Fibrosis Model (General Protocol)
This model is widely used to study the pathogenesis of skin fibrosis and to evaluate the efficacy of anti-fibrotic agents.[10][11][12][13]
Principle: Repeated subcutaneous injections of bleomycin (B88199), a sclerosing agent, induce an inflammatory and fibrotic response in the skin of mice, characterized by increased collagen deposition and dermal thickening.
Generalized Protocol:
-
Mice (e.g., C57BL/6 strain) receive daily or frequent subcutaneous injections of bleomycin into a defined area on the back for a period of several weeks.
-
A control group of mice receives vehicle (e.g., saline) injections.
-
The test compound (e.g., PAT-048) is administered to a cohort of bleomycin-treated mice, typically starting before or after the onset of fibrosis, depending on the study design (prophylactic or therapeutic).
-
At the end of the study period, skin samples are collected from the treated area.
-
The extent of fibrosis is assessed through various methods, including:
-
Histological analysis: Staining with Masson's trichrome to visualize collagen deposition and measuring dermal thickness.
-
Hydroxyproline assay: Quantifying the total collagen content in the skin.
-
Immunohistochemistry: Staining for markers of fibrosis, such as alpha-smooth muscle actin (α-SMA).
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 13. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of Autotaxin-IN-6: A Procedural Guide
For researchers and drug development professionals, the responsible handling and disposal of potent chemical compounds like Autotaxin-IN-6 are paramount for laboratory safety and environmental protection. This compound is a potent inhibitor of autotaxin (ATX), an enzyme linked to various diseases, including cancer.[1] Given its biological activity, strict adherence to proper disposal protocols is essential. This guide provides a step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Recommended Personal Protective Equipment (PPE):
-
Safety Goggles or Face Shield
-
Chemical-Resistant Gloves
-
Laboratory Coat or Gown
-
Closed-Toed Shoes
All work with this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.[1]
Quantitative Data for this compound
| Property | Value | Source |
| IC50 | 30 nM | [1][2] |
| Molecular Formula | C35H54BNO6 | [1][2] |
| Molecular Weight | 595.62 g/mol | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Always follow your institution's Environmental Health and Safety (EHS) guidelines, in addition to local and national regulations.[1]
-
Waste Segregation:
-
Containerization:
-
Labeling:
-
Accurately label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution, such as the principal investigator's name, lab location, and accumulation start date.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
When the container is full or the accumulation time limit is reached, follow your institution's procedures to request a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Autotaxin-IN-6
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Autotaxin-IN-6, a potent small molecule inhibitor. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, drawing on best practices for handling potent chemical compounds.[1][4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Consider double gloving. Regularly inspect for tears or punctures.[4] |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes.[4] |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred. If a reusable lab coat is used, it must be professionally laundered.[4] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound, especially if there is a risk of aerosolization.[4] |
| Face Protection | Face shield | Should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize exposure risk. All handling of powdered this compound should be conducted within a certified chemical fume hood to prevent inhalation.[1][4]
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace by lining it with a disposable absorbent bench protector.[4]
-
Weighing: Use a dedicated and calibrated scale for weighing the powdered compound.
-
Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[4]
-
Spill Management: In case of a spill, contain it and collect the material as appropriate. Transfer the spilled material to a chemical waste container for disposal in accordance with local regulations.[3] Ensure adequate ventilation. For larger spills, wear a NIOSH-approved self-contained breathing apparatus.[3]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and plenty of water for at least 15 minutes.[3]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[3] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
Disposal Plan: Managing Hazardous Waste
The disposal of this compound must be managed as hazardous chemical waste, adhering to all institutional, local, and national regulations.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep solid and liquid waste in separate, clearly labeled containers.[1]
-
Containerization: Use only approved, leak-proof, and chemically compatible hazardous waste containers. Ensure containers are securely closed when not in use.[1]
-
Labeling: All waste containers must be accurately labeled as hazardous waste, including the name of the chemical.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, bench protectors, and pipette tips, must be collected in a designated hazardous waste container.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
